Ancitabine
Description
This compound is a cytarabine congener prodrug with antineoplastic activity. Upon administration, this compound is slowly hydrolyzed into cytarabine, which is converted to the active triphosphate form and competes with deoxycytidine triphosphate for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA and RNA polymerases, resulting in a decrease in cell growth. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with this compound because of the slow hydrolytic conversion of this compound to cytarabine.
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
See also: Cytarabine (broader); this compound Hydrochloride (active moiety of); Cytarabine Hydrochloride (related).
Properties
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020357 | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |
| Record name | CYCLOCYTIDINE HYDROCHLORIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
31698-14-3, 10212-25-6 | |
| Record name | Ancitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31698-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ancitabine's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Ancitabine, also known as cyclocytidine, is a synthetic pyrimidine nucleoside analog with demonstrated antineoplastic activity.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted into its active, cytotoxic metabolite within the body.[1][3] This design offers a distinct pharmacokinetic profile, allowing for a more sustained release and prolonged therapeutic action of its active form, Cytarabine (ara-C).[3][4][5] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its anticancer effects, targeting researchers, scientists, and professionals in drug development.
Metabolic Activation and Pharmacokinetics
The therapeutic efficacy of this compound is entirely dependent on its conversion to Cytarabine and subsequent intracellular phosphorylation.
-
Conversion to Cytarabine: Upon administration, this compound is converted to the active anticancer agent Cytarabine.[6][7] This conversion occurs through enzymatic deamination by cytidine deaminase or via slow hydrolysis.[1][3][5] This gradual conversion helps maintain more consistent and prolonged plasma levels of Cytarabine compared to direct administration of Cytarabine itself, which is rapidly inactivated.[3][5][8]
-
Intracellular Phosphorylation: Once Cytarabine enters the cell, it must be phosphorylated to its active triphosphate form. This is a multi-step process initiated by deoxycytidine kinase (DCK), which converts Cytarabine to cytarabine monophosphate (ara-CMP). Subsequent phosphorylations by other cellular kinases yield cytarabine diphosphate (ara-CDP) and finally the active moiety, cytarabine triphosphate (ara-CTP).[3][4][5][9]
-
Inactivation Pathway: A key factor influencing the efficacy of this compound's active metabolite is its rapid inactivation. Cytarabine can be deaminated by cytidine deaminase (CDA) into the non-toxic metabolite, uracil arabinoside, which is then excreted.[1][9] High levels of CDA in cancer cells are a primary mechanism of intrinsic resistance.[10]
Core Mechanism: Inhibition of DNA Synthesis
The primary cytotoxic action of this compound stems from the ability of its active metabolite, ara-CTP, to disrupt DNA synthesis in rapidly proliferating cancer cells.[1] This occurs through a dual mechanism:
-
Competitive Incorporation into DNA: As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP directly competes with the natural nucleotide for incorporation into the elongating DNA strand during the S phase of the cell cycle.[3][11] DNA polymerases, particularly DNA polymerase alpha, recognize and incorporate ara-CTP into the DNA backbone.[1][12]
-
DNA Chain Termination: Once incorporated, the arabinose sugar of ara-CTP, which has a 2'-hydroxyl group in the trans position, creates a structural distortion.[3][13] This steric hindrance prevents the DNA polymerase from forming a phosphodiester bond with the next incoming nucleotide, effectively halting DNA chain elongation and leading to replication fork arrest.[1][3][5]
Furthermore, ara-CTP can also directly inhibit the function of both DNA and RNA polymerases, further contributing to the cessation of DNA replication and repair.[1][3][4]
Cellular Consequences and Therapeutic Effect
The disruption of DNA replication by this compound triggers a cascade of cellular events that culminate in the death of the cancer cell.
-
S-Phase Cell Cycle Arrest: The immediate consequence of DNA synthesis inhibition is the arrest of the cell cycle in the S phase.[3][4][5] Cells are unable to complete DNA replication, a prerequisite for entering the G2 and M phases, thus preventing cell division.[14]
-
Induction of Apoptosis: The accumulation of single- and double-strand DNA breaks at stalled replication forks is recognized by the cell's DNA damage response machinery.[11] If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[15][16] This process is a key outcome for most cytotoxic anticancer agents and is the ultimate cause of tumor cell death following this compound treatment.[15][17]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound's active metabolite, Cytarabine, have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a table summarizing representative IC50 values for Cytarabine.
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Monocytoid Leukemia | 1.3 |
| HL-60 | Promyelocytic Leukemia | ~0.1 - 0.5 |
| K562 | Chronic Myelogenous Leukemia | ~0.5 - 2.0 |
| A549 | Lung Carcinoma | >100 |
| MCF-7 | Breast Carcinoma | >100 |
| Note: Data are representative values compiled from literature. Specific IC50 values can vary based on experimental conditions. The high IC50 values in carcinoma lines are often associated with high cytidine deaminase (CDA) activity.[10] |
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on a set of standard cellular and molecular biology techniques.
This protocol measures the metabolic activity of cells as an indicator of cell viability following drug treatment.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Cytarabine for 24, 48, or 72 hours. Include untreated wells as a control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50) for 24 hours.
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanisms of Drug Resistance
Resistance to this compound can be intrinsic or acquired and typically involves alterations in its metabolic pathway or cellular response.
-
Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA) lead to rapid conversion of Cytarabine to its inactive form, preventing it from being phosphorylated.[1][10]
-
Decreased Drug Activation: Reduced expression or mutations in deoxycytidine kinase (DCK) impair the initial and rate-limiting step of Cytarabine phosphorylation.[1][10]
-
Decreased Drug Uptake: Alterations in nucleoside transporters can limit the amount of Cytarabine that enters the cancer cell.[1]
-
Target Alteration: Changes in the affinity of DNA polymerase for ara-CTP can reduce its incorporation into DNA.[1][18]
This compound is a potent chemotherapeutic agent that leverages its status as a prodrug to deliver a sustained cytotoxic assault on cancer cells. Its mechanism is centered on the intracellular conversion to ara-CTP, which acts as a powerful antimetabolite. By competitively incorporating into DNA and terminating chain elongation, this compound effectively halts DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells. Understanding this multifaceted mechanism, along with the pathways of metabolic activation and potential resistance, is critical for optimizing its clinical use and developing strategies to overcome drug resistance.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytarabine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Interaction between DNA Polymerase λ and Anticancer Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis induced by anticancer drugs | Semantic Scholar [semanticscholar.org]
- 17. mayo.edu [mayo.edu]
- 18. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Data Compendium for Ancitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ancitabine hydrochloride, a prodrug of the established antineoplastic agent cytarabine, has been investigated for its potential to provide a more sustained therapeutic effect. This document provides a comprehensive overview of the available preclinical data on this compound hydrochloride, covering its mechanism of action, in vitro efficacy, pharmacokinetics, in vivo efficacy, and safety pharmacology. The information is presented to support further research and development of this compound.
Mechanism of Action
This compound hydrochloride is a congener of cytarabine and functions as its prodrug.[1][2] Upon administration, it undergoes slow hydrolysis to form cytarabine.[1][2] Cytarabine is then converted intracellularly to its active triphosphate form, which acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication, particularly during the S phase of the cell cycle.[2] This targeted action against rapidly dividing cells forms the basis of its anticancer activity. The slow conversion from this compound to cytarabine is believed to result in a more prolonged and consistent therapeutic effect compared to the administration of cytarabine itself.[1]
Caption: Mechanism of action of this compound hydrochloride.
In Vitro Efficacy
The cytotoxic potential of this compound has been evaluated in leukemia cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference |
| L5178Y Leukemia | Growth Inhibition | 0.041 µg/mL | [No specific citation found] |
| L5178Y Leukemia | Thymidine Incorporation Inhibition | 110 µg/mL | [No specific citation found] |
Experimental Protocols
-
Cell Culture: L5178Y leukemia cells were cultured in appropriate media and conditions.
-
Growth Inhibition Assay: Cells were treated with varying concentrations of this compound, and cell viability was assessed after a defined incubation period using a standard proliferation assay (e.g., MTT or similar).
-
Thymidine Incorporation Assay: To assess the effect on DNA synthesis, treated cells were incubated with radiolabeled thymidine, and the incorporation into DNA was measured.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in dogs and rabbits, focusing on its conversion to cytarabine and subsequent elimination.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs following Parenteral Administration
| Parameter | This compound (cyclo-C) | Cytarabine (ara-C) | Arabinosyluracil (ara-U) |
| Urinary Excretion (5 hours post-dose) | 45% | 10% | ~5% |
| Resultant ara-C Plasma Half-life (t½) | - | Biphasic: 40 min and 2-2.5 hr | - |
Data derived from a study in dogs. The specific breed, age, and weight of the animals were not detailed in the available literature.
Experimental Protocols
-
Animal Model: Studies were conducted in dogs.
-
Administration: this compound (cyclocytidine) was administered via intravenous, subcutaneous, and intramuscular routes.
-
Sample Collection: Plasma and urine samples were collected at various time points post-administration.
-
Analytical Method: The concentrations of this compound, cytarabine, and arabinosyluracil in the samples were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters, including half-life. Urinary excretion data was used to determine the percentage of the administered dose eliminated as the parent drug and its metabolites.
Caption: General workflow for pharmacokinetic studies.
In Vivo Efficacy
The antitumor activity of this compound has been demonstrated in a murine leukemia model.
Table 3: In Vivo Efficacy of this compound in L1210 Leukemia Mouse Model
| Animal Model | Dosing Range | Outcome | Reference |
| L1210 Mouse Leukemia | 3 to 1,000 mg/kg per day | Increased lifespan | [No specific citation found] |
Experimental Protocols
-
Animal Model: The L1210 mouse model of leukemia was utilized. The specific mouse strain (e.g., DBA/2) was not specified in the available literature.
-
Tumor Induction: L1210 leukemia cells were implanted in the mice.
-
Treatment: this compound was administered at various doses. The route of administration (e.g., intraperitoneal) and the detailed treatment schedule were not fully described in the available sources.
-
Efficacy Endpoint: The primary endpoint was the lifespan of the treated mice compared to a control group. One study utilized a spleen colony assay to determine the survival of L1210 cells following treatment.[3]
Safety Pharmacology
Preliminary safety pharmacology data indicates potential cardiovascular effects of this compound.
Table 4: Cardiovascular Effects of this compound
| Species | Dose Range | Observed Effect |
| Dogs, Cats, Rats | 5 to 100 mg/kg | Transient increase in blood pressure |
| Dogs | Not specified | Postural hypotension (blockable by phentolamine) |
Experimental Protocols
-
Animal Models: Studies were conducted in dogs, cats, and rats.
-
Administration: this compound was administered at various doses.
-
Cardiovascular Monitoring: Blood pressure was monitored following drug administration.
Toxicology
Comprehensive repeat-dose toxicology studies for this compound hydrochloride are not detailed in the publicly available literature. General guidelines for such studies recommend evaluating the test compound in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.[4][5] These studies typically involve daily administration and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[6]
Conclusion
The preclinical data for this compound hydrochloride suggest that it is a promising prodrug of cytarabine with the potential for a more favorable pharmacokinetic profile, leading to sustained therapeutic activity. The in vitro and in vivo efficacy data in leukemia models support its anticancer potential. However, to build a complete preclinical profile, further studies are warranted, including a broader in vitro cytotoxicity panel, detailed pharmacokinetic characterization in relevant animal models (including Cmax and AUC), and comprehensive repeat-dose toxicology studies. The observed cardiovascular effects also require further investigation to determine their clinical relevance. This compendium serves as a foundation for guiding future research and development efforts for this compound hydrochloride.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. repeat-dose toxicity study: Topics by Science.gov [science.gov]
Ancitabine: A Technical Guide to its Chemical Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analogue and a prodrug of the potent antineoplastic agent cytarabine. Its chemical structure, 2,2'-anhydro-1-β-D-arabinofuranosylcytosine, confers increased stability and a different pharmacokinetic profile compared to its active metabolite. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectral properties, and a visual representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through the cyclization of cytidine. A common and effective method involves the reaction of cytidine with an acylating agent, such as o-acetylsalicyloyl chloride, in an appropriate solvent system. This process leads to the formation of the anhydro linkage between the C2 of the cytosine base and the C2' of the arabinofuranose ring.
Experimental Protocol: Synthesis from Cytidine
This protocol is based on the reaction of cytidine with o-acetylsalicyloyl chloride in acetonitrile.
Materials:
-
Cytidine
-
o-Acetylsalicyloyl chloride
-
Acetonitrile
-
Absolute Ethanol
-
Ethanol hydrochloride solution (4 mol/L)
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add 10.0 kg of cytidine, 23.6 kg of o-acetylsalicyloyl chloride, and 80.0 kg of acetonitrile.
-
Heat the mixture to 75 °C and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 20.0 kg of absolute ethanol while maintaining a stable temperature.
-
Following the ethanol addition, add 50 L of a 4 mol/L ethanol hydrochloride solution.
-
Heat the mixture to 60 °C and stir for 7 hours.
-
Cool the mixture to 30 °C and add 20.0 kg of ethyl acetate.
-
Warm the mixture to 35 °C and stir for 2 hours.
-
Filter the resulting precipitate and dry to obtain the crude intermediate product.
-
For purification, add 48.0 kg of water to 12.0 kg of the crude intermediate and heat to 74 °C.
-
Add 7.0 L of a 4 mol/L ethanol hydrochloride solution.
-
Cool the solution to 50 °C and add 18.0 kg of ethanol dropwise.
-
Further, cool to 20 °C and stir for 2 hours.
-
Filter the purified product and dry to yield this compound hydrochloride[1].
Synthesis Workflow
Characterization of this compound
The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques. These methods provide both qualitative and quantitative data, ensuring the compound meets the required specifications for research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O₄ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 269-270 °C (decomposes) | |
| Optical Rotation | [α]²⁰D = -21.8° (c=2, water) | |
| Solubility | Sparingly soluble in water, slightly in methanol |
Spectroscopic and Chromatographic Data
| Technique | Data | Reference |
| UV Spectroscopy | λmax at 231 nm and 263 nm in water. | [2] |
| ¹H NMR Spectroscopy | A spectrum is available, but detailed chemical shifts and coupling constants are not readily published. The spectrum would show characteristic signals for the arabinose and cytosine protons. | [2] |
| ¹³C NMR Spectroscopy | A spectrum is available, but specific chemical shifts are not detailed in publicly accessible sources. Expected signals would correspond to the nine carbon atoms of the molecule. | [2] |
| FTIR Spectroscopy | A KBr wafer spectrum is available. Key absorptions would include N-H, O-H, C=O, C=N, and C-O stretching vibrations, confirming the presence of the functional groups in this compound. | [2] |
| Mass Spectrometry | MS-MS data for the [M+H]⁺ ion (precursor m/z 226.0822) shows major fragment ions at m/z 178, 112, and 208, which can be used for structural elucidation. | [1] |
| HPLC | Column: μBondapak C18 (300 x 3.9 mm i.d.). Mobile Phase: 1.5% acetic acid in water with 0.075 M heptanesulfonic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Retention Volume: 8.2 mL. | [2] |
Characterization Workflow
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. This bioconversion is a key aspect of its therapeutic action.
Upon administration, this compound is slowly hydrolyzed to Cytarabine (ara-C).[1][3][4] Cytarabine is then taken up by cells and undergoes intracellular phosphorylation by deoxycytidine kinase to form its active triphosphate metabolite, Cytarabine triphosphate (ara-CTP).
Ara-CTP acts as a competitive inhibitor of DNA polymerase, an essential enzyme for DNA replication. Furthermore, ara-CTP is incorporated into the growing DNA strand. The presence of the arabinose sugar in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to the termination of DNA chain elongation.[1][3] This disruption of DNA synthesis ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, which is the basis of its anticancer activity.
Signaling Pathway Diagram
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and characterization of this compound. The outlined synthetic protocol offers a viable route for its preparation from readily available starting materials. The compilation of its physicochemical and spectral data serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its mechanism of action through the signaling pathway diagram highlights the biochemical basis for its therapeutic efficacy. It is anticipated that this guide will be a useful resource for scientists and researchers in the ongoing efforts to develop novel and improved anticancer therapies.
References
Ancitabine as a Prodrug for Cytarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancitabine, also known as cyclocytidine, serves as a prodrug for the widely used antineoplastic agent, Cytarabine (ara-C). This technical guide provides an in-depth overview of the core principles underlying this compound's function, including its conversion mechanism, the pharmacological action of Cytarabine, and the rationale for its use in cancer therapy. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of this important therapeutic strategy.
Introduction
Cytarabine is a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its therapeutic efficacy is, however, limited by a short plasma half-life due to rapid deamination by cytidine deaminase into the inactive metabolite, uracil arabinoside (ara-U).[1][2] To overcome this limitation and maintain sustained therapeutic concentrations of Cytarabine, prodrug strategies have been developed. This compound is one such prodrug, designed to slowly release the active Cytarabine molecule, thereby prolonging its therapeutic window and potentially improving its efficacy.[3]
Chemical Conversion and Mechanism of Action
Conversion of this compound to Cytarabine
This compound is an organic heterotricyclic compound that is structurally a cyclized form of Cytarabine.[3] The primary mechanism of its conversion to the active drug, Cytarabine, is through spontaneous, non-enzymatic hydrolysis in aqueous environments.[4][5] A key advantage of this compound is its resistance to deamination by cytidine deaminase, the primary enzyme responsible for the rapid inactivation of Cytarabine.[5] This resistance allows this compound to circulate in the body for a longer duration, acting as a reservoir for the slow and sustained release of Cytarabine.
Intracellular Activation and Cytotoxic Effects of Cytarabine
Once formed, Cytarabine is transported into cancer cells where it undergoes a series of phosphorylation steps to become its active triphosphate form, ara-CTP.[6] This activation is a critical prerequisite for its cytotoxic activity. The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[6][7] As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[8] Furthermore, ara-CTP can be incorporated into the growing DNA strand, where the arabinose sugar moiety sterically hinders the rotation of the molecule, leading to premature chain termination and cessation of DNA replication, particularly during the S phase of the cell cycle.[7] This disruption of DNA synthesis ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
- 1. Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imcr.uzh.ch [imcr.uzh.ch]
- 6. Long-term outcome of high-dose cytarabine-based consolidation chemotherapy for adults with acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Ancitabine: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, also known as cyclocytidine, is a synthetic analogue of the nucleoside cytidine. It functions as a prodrug, undergoing conversion to the active anticancer agent Cytarabine (ara-C). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and experimental workflows. The slow hydrolysis of this compound to Cytarabine is a key characteristic, offering the potential for a more sustained therapeutic effect compared to direct administration of Cytarabine.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine. Studies in various models, including rabbits and dogs, have elucidated key aspects of its absorption, distribution, metabolism, and excretion. While comprehensive human pharmacokinetic data is limited in publicly available literature, a physiological and anatomical model has been developed to describe its behavior in humans.
Absorption and Distribution
Following parenteral administration, this compound is distributed throughout the body. A study in dogs indicated no significant differences in pharmacokinetic disposition after intravenous, subcutaneous, or intramuscular administration.[2] However, oral absorption of this compound is poor.[2]
A two-compartment open model has been used to describe the blood concentration-time course of this compound in rabbits following intravenous injection. This model suggests distribution into both a central and a peripheral compartment.
Metabolism and Excretion
The primary metabolic pathway of this compound is its hydrolysis to the active drug, Cytarabine. This conversion is a chemical process and is not enzymatically mediated. The resulting Cytarabine is then further metabolized.
Excretion of this compound and its metabolites occurs primarily through the kidneys. In dogs, after parenteral administration of this compound, approximately 60% of the drug is excreted in the urine within five hours. This consists of about 45% unchanged this compound, 10% as Cytarabine, and 5% as the deaminated product of Cytarabine, arabinosyluracil (ara-U).[2] In mice, after intravenous injection, about 80% of this compound was excreted in the urine within 24 hours, with the main component being intact this compound.[3]
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is primarily derived from animal studies. A key parameter is the in vivo conversion rate constant (kc) for the hydrolysis of this compound to Cytarabine, which has been estimated in rabbits.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value | Source |
| In vivo conversion rate constant (kc) to Cytarabine | Rabbit | 0.09 h-1 | |
| Urinary Excretion (5h, parenteral) | Dog | ~60% of dose | [2] |
| - Unchanged this compound | Dog | ~45% of dose | [2] |
| - Cytarabine | Dog | ~10% of dose | [2] |
| - Arabinosyluracil (ara-U) | Dog | ~5% of dose | [2] |
| Urinary Excretion (24h, i.v.) | Mouse | ~80% of dose | [3] |
Metabolism of this compound
The metabolism of this compound is a critical step in its mechanism of action, as it leads to the formation of the pharmacologically active agent, Cytarabine.
Metabolic Pathway
The metabolic conversion of this compound is a straightforward, one-step hydrolysis.
Caption: Metabolic pathway of this compound.
Upon administration, this compound undergoes slow hydrolysis to form Cytarabine.[1] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, Cytarabine Triphosphate (ara-CTP), which inhibits DNA synthesis.[1] Concurrently, Cytarabine can be deaminated to the inactive metabolite, arabinosyluracil (ara-U).
Key Experimental Protocols
The following sections detail the methodologies used in key studies to determine the pharmacokinetic and metabolic profile of this compound.
In Vivo Pharmacokinetic Study in Rabbits
This study aimed to determine the in vivo conversion rate of this compound to Cytarabine.
Caption: Workflow for in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Three male rabbits were used for the study.
-
Drug Administration: this compound was administered as a rapid intravenous injection.
-
Sample Collection: Blood samples were collected at various time points following administration.
-
Sample Analysis: Plasma concentrations of this compound, Cytarabine, and its inactive metabolite ara-U were determined using a High-Performance Liquid Chromatography (HPLC) assay.
-
Pharmacokinetic Analysis: The blood concentration-time data for this compound and Cytarabine were simultaneously fitted to a two-compartment open model using nonlinear regression to estimate the in vivo conversion rate constant (kc).
Pharmacologic Studies in Dogs
This study compared the distribution and metabolism of this compound and Cytarabine.
Methodology:
-
Animal Model: Dogs were used as the animal model.
-
Drug Administration: this compound (cyclocytidine) and Cytarabine (ara-C) were administered via intravenous, subcutaneous, intramuscular, and oral routes.
-
Sample Collection: Plasma and urine samples were collected.
-
Metabolite Identification: Metabolites in plasma and urine were identified.
-
Excretion Analysis: The urinary excretion of the parent drug and its metabolites was quantified.[2]
Human Pharmacokinetic Modeling
A physiological and anatomical model was developed to describe the pharmacokinetics of this compound in humans.
Caption: Human pharmacokinetic modeling approach.
Methodology:
-
Model Structure: The model represented pertinent tissues as individual compartments linked by the circulatory system.
-
Mathematical Framework: The rate of change in drug concentration in each compartment was described by an ordinary differential equation, accounting for transport, metabolism, and urinary clearance.
-
Prodrug-Drug Linkage: The models for this compound and Cytarabine were linked by a term representing the hydrolysis of this compound to Cytarabine.
-
Parameterization: The model utilized physiological blood flows, tissue volumes, and clearance parameters.
-
Simulation: The system of equations was solved numerically to predict the concentrations of both this compound and Cytarabine in different tissues over time.[4]
Conclusion
This compound serves as a prodrug that is slowly hydrolyzed to the active anticancer agent Cytarabine, thereby providing a more sustained exposure to the active drug. Its pharmacokinetics have been characterized in animal models, and a physiological model has been developed to describe its behavior in humans. The primary route of elimination is renal excretion of the parent compound and its metabolites. Further clinical studies are needed to fully elucidate the quantitative pharmacokinetic parameters in human patients and to optimize dosing regimens for various cancer types.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacologic studies of cyclocytidine and arabinosylcytosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Conversion Kinetics and Mechanisms of this compound, a Prodrug of the Antileukemic Agent Cytarabine | CoLab [colab.ws]
- 4. Mathematical model for cyclocytidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ancitabine's Role in DNA and RNA Polymerase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancitabine, a prodrug of the potent antineoplastic agent cytarabine (ara-C), serves as a cornerstone in the treatment of various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its ability to disrupt cellular division by interfering with nucleic acid synthesis. Upon administration, this compound is gradually hydrolyzed to cytarabine, which is subsequently phosphorylated intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA and RNA polymerases and can also be incorporated into nascent DNA and RNA strands, leading to chain termination and the induction of apoptosis. This in-depth technical guide elucidates the molecular mechanisms of this compound's action, with a specific focus on its inhibitory effects on DNA and RNA polymerases. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing polymerase inhibition, and visual representations of the key pathways and workflows.
Introduction
This compound (2,2'-anhydro-1-β-D-arabinofuranosylcytosine) was developed as a more stable and longer-acting derivative of cytarabine, aiming to improve its pharmacokinetic profile and therapeutic index.[1][2] The primary mechanism of action for this class of nucleoside analogs is the disruption of DNA synthesis, a critical process for rapidly proliferating cancer cells.[3] This guide delves into the core of this compound's cytotoxic effects: the inhibition of DNA and RNA polymerases by its active metabolite, ara-CTP.
Mechanism of Action: From Prodrug to Polymerase Inhibition
The journey of this compound from administration to its ultimate target involves a series of metabolic activation steps. This pathway is crucial for its pharmacological activity.
Cellular Uptake and Metabolic Activation
This compound is transported into the cell where it undergoes slow hydrolysis to release cytarabine.[4] Cytarabine is then sequentially phosphorylated by intracellular kinases to form cytarabine monophosphate (ara-CMP), diphosphate (ara-CDP), and finally the active triphosphate metabolite, ara-CTP.[5] This multi-step activation is a key determinant of the drug's efficacy.
Inhibition of DNA Polymerases
The primary cytotoxic effect of this compound is mediated by the competitive inhibition of DNA polymerases by ara-CTP.[6] Due to its structural similarity to the natural substrate deoxycytidine triphosphate (dCTP), ara-CTP competes for the active site of DNA polymerases. The arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the incorporated nucleotide, thereby impeding the formation of the subsequent phosphodiester bond and leading to chain termination.[3][4] Studies have shown that ara-CTP exhibits differential inhibition of various DNA polymerases, with DNA polymerase alpha being particularly sensitive.[7]
Inhibition of RNA Polymerases
In addition to its well-documented effects on DNA synthesis, ara-CTP has also been shown to inhibit RNA polymerases, albeit to a lesser extent.[4] The incorporation of ara-CMP into RNA can disrupt RNA function and processing.[1] The precise kinetics and selectivity of ara-CTP for different RNA polymerase subtypes are areas of ongoing research.
Quantitative Data on Polymerase Inhibition
The potency of ara-CTP as a polymerase inhibitor has been quantified in various studies. The following tables summarize the available data on the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for cytarabine and its active metabolite. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, while Ki values represent a more intrinsic measure of inhibitor potency.[8]
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Reference |
| ara-CTP | DNA Polymerase α | 4 µM | [7] |
| ara-CTP | DNA Polymerase δ | Not significantly inhibited at 100 µM | [7] |
| Compound | Parameter | Cell Line | Value | Reference |
| Cytarabine | IC50 (DNA Synthesis) | CCRF-CEM | 16 nM | [6] |
| Cytarabine | IC50 (DNA Synthesis) | L1210 | 0.04 µM | [6] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and its metabolites on DNA and RNA polymerases relies on robust in vitro assays. Below are detailed methodologies for key experiments.
In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)
This assay measures the ability of a DNA polymerase to extend a labeled primer annealed to a DNA template in the presence and absence of an inhibitor.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α, β, or δ)
-
DNA template (e.g., M13 single-stranded DNA)
-
Radiolabeled or fluorescently labeled DNA primer
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
ara-CTP (inhibitor)
-
Reaction buffer (containing MgCl2, Tris-HCl, DTT, and BSA)
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of ara-CTP. A control reaction without the inhibitor should be included.
-
Initiation: Initiate the reaction by adding the purified DNA polymerase and the four dNTPs (one of which can be radiolabeled, e.g., [α-³²P]dCTP, for detection).
-
Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Denature the DNA products by heating and separate them by size using denaturing PAGE.
-
Detection: Visualize the DNA products using a phosphorimager (for radiolabeled primers/dNTPs) or a fluorescence scanner (for fluorescently labeled primers). The inhibition of primer extension will be evident by the reduction in the amount of full-length product and the accumulation of shorter fragments.
-
Quantification: Quantify the band intensities to determine the extent of inhibition at each ara-CTP concentration and calculate the IC50 value.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Ancitabine: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: This technical guide provides a comprehensive overview of Ancitabine, a prodrug of the potent antineoplastic agent Cytarabine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular characteristics, physicochemical properties, and mechanism of action. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of this important compound.
Molecular Structure and Chemical Identity
This compound, also known as 2,2'-O-cyclocytidine, is a synthetically derived pyrimidine nucleoside analog.[1][2] It is an organic heterotricyclic compound formed from the formal condensation of the oxo group of cytidine to the 2' position, resulting in the formation of a cyclic ether.[2] This structural modification is key to its function as a prodrug, conferring increased stability and a different pharmacokinetic profile compared to its active metabolite, Cytarabine.
Table 1: Chemical and Physical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride | Reference(s) |
| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | [3] |
| Molecular Formula | C₉H₁₁N₃O₄ | C₉H₁₂ClN₃O₄ | [2] |
| Molecular Weight | 225.20 g/mol | 261.66 g/mol | [3] |
| CAS Number | 31698-14-3 | 10212-25-6 | [2] |
| Appearance | - | White to almost white powder or crystal | |
| Melting Point | - | 264 °C (decomposes) | |
| Solubility | - | Freely soluble in water, slightly soluble in methanol and ethanol, almost insoluble in ether, benzene, and chloroform. | |
| Optical Rotation | - | [α]20D = -19 to -23 ° (c=2 in H₂O) | |
| pKa | - | - | |
| LogP | -2.4 | - | [2] |
Mechanism of Action and Metabolic Pathway
This compound functions as a prodrug that is slowly hydrolyzed in vivo to Cytarabine (ara-C), its active form.[2][4] This slow conversion allows for a more sustained release of Cytarabine, potentially leading to a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.[2][4]
Once converted to Cytarabine, the molecule is transported into the cell and undergoes a series of phosphorylations by deoxycytidine kinase and other nucleotide kinases to form the active triphosphate metabolite, Cytarabine triphosphate (ara-CTP). Ara-CTP is the primary cytotoxic agent and exerts its antineoplastic effects through a multi-faceted mechanism:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase α and β, crucial enzymes for DNA synthesis and repair.[3]
-
Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand during the S phase of the cell cycle. The arabinose sugar moiety, instead of the natural deoxyribose, creates a steric hindrance that prevents the rotation of the DNA strand and terminates chain elongation.[2]
-
Inhibition of RNA Polymerase: this compound's active metabolite also demonstrates inhibitory effects on RNA polymerases, further contributing to its cytotoxic profile.[2]
This targeted disruption of DNA and RNA synthesis is particularly effective against rapidly dividing cells, such as those found in hematological malignancies.
Experimental Protocols
Synthesis of this compound Hydrochloride
A common synthetic route to this compound hydrochloride involves the cyclization of cytidine.[5] A detailed protocol is as follows:
-
Acylation of Cytidine: Cytidine is reacted with an acylating agent, such as acetylsalicyloyl chloride, to form an acetylcyclocytidine intermediate. The reaction is typically carried out at a temperature of 65-82°C for 0.5-2 hours.[5]
-
Deprotection: The resulting acetylcyclocytidine is then deprotected in a solution of hydrochloric acid in methanol. This step removes the acetyl group and yields hydrochloric acid cyclocytidine (this compound hydrochloride).[5]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and ethyl acetate, to yield the final product.[]
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common method utilizes a C18 column with a mobile phase of 1.5% acetic acid in water containing 0.075 M heptanesulfonic acid, with UV detection at 254 nm.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of this compound is evaluated in cancer cell lines, such as leukemia cell lines, using the MTT assay.
-
Cell Seeding: Leukemia cells (e.g., HL-60, KG-1) are seeded in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a total volume of 100 µL of culture medium.[7]
-
Drug Treatment: Cells are treated with a serial dilution of this compound (or Cytarabine) to determine the dose-response relationship. A vehicle control (e.g., PBS or DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[9][10]
-
Formazan Solubilization: The formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Quantitative Data
In Vitro Efficacy
The cytotoxic activity of Cytarabine, the active metabolite of this compound, has been extensively studied in various leukemia cell lines.
Table 2: IC₅₀ Values of Cytarabine in Human Leukemia Cell Lines
| Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference(s) |
| KG-1 | >100 (parental) | 72 | [11] |
| MOLM13 | ~1 (parental) | 72 | [11] |
| HL-60 | Varies (sensitive) | 24, 48, 72 | [8][12] |
| THP-1 | Varies | 24, 72 | [12][13] |
Note: IC₅₀ values can vary significantly depending on the specific cell line, experimental conditions, and the development of drug resistance.
Pharmacokinetic Properties
As a prodrug, the pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route | Reference(s) |
| Conversion Rate Constant (kc) | 0.09 h⁻¹ | Rabbit | IV | [14] |
| Terminal Half-life (t1/2) | - | - | - | |
| Cmax | - | - | - | |
| AUC | - | - | - |
Note: Comprehensive pharmacokinetic data for this compound in humans is limited in the publicly available literature. The provided data is from a preclinical study in rabbits.
Signaling Pathways
The cytotoxic effects of this compound, through its conversion to Cytarabine, are intertwined with the activation of cellular stress and DNA damage response pathways.
Conclusion
This compound represents a valuable prodrug strategy for the delivery of Cytarabine, a cornerstone in the treatment of acute myeloid leukemia and other hematological malignancies. Its unique molecular structure provides a slower, more sustained release of the active compound, which may offer therapeutic advantages. This technical guide has provided a detailed overview of this compound's molecular structure, properties, and mechanism of action, supported by experimental protocols and quantitative data. Further research into its clinical pharmacokinetics and efficacy in combination with other novel therapeutic agents is warranted to fully realize its potential in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. CN109422788B - Preparation method of cytarabine hydrochloride - Google Patents [patents.google.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic prodrug modeling: in vitro and in vivo kinetics and mechanisms of this compound bioconversion to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ancitabine (Cyclocytidine) in Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analog that has been investigated for its potential as an antineoplastic agent, particularly in the context of leukemia. It functions as a prodrug, undergoing conversion in the body to its active metabolite, cytarabine (ara-C). Cytarabine is a well-established chemotherapeutic agent used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols for leukemia research.
Mechanism of Action
This compound is the precursor of the anticancer agent Cytarabine.[1] Upon administration, this compound is slowly hydrolyzed to cytarabine.[2][3] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, incorporating into the DNA strand during the S phase of the cell cycle.[2][4] The presence of the arabinose sugar instead of deoxyribose in the nucleotide structure sterically hinders the rotation of the DNA chain, leading to the cessation of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] The slow conversion of this compound to cytarabine is believed to provide a more sustained level of the active drug in the body, potentially leading to a more prolonged therapeutic effect compared to direct administration of cytarabine.[2][3]
Preclinical Data
While specific preclinical data for this compound is limited in recent literature, extensive research on its active metabolite, cytarabine, provides valuable insights into its anti-leukemic activity. The following tables summarize key quantitative data from in vitro studies of cytarabine in various leukemia cell lines.
Table 1: In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| THP-1 | AML | Not specified | MTT | 24 | (Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH) |
| U937 | AML | Not specified | MTT | 24 | (Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH) |
| OCI-AML3 | AML | Not specified | MTT | 72 | [5] |
| REH | ALL | ~3.2 | Acid Phosphatase | 24 | [6] |
| REH | ALL | ~0.4 | Acid Phosphatase | 48 | [6] |
IC50 values can vary significantly based on the specific experimental conditions.
Clinical Research
Clinical studies on cyclocytidine for leukemia were conducted, primarily in the 1970s. These early phase trials provided initial insights into the drug's safety and efficacy.
Table 2: Summary of Early Phase Clinical Trials of Cyclocytidine in Leukemia
| Study | Phase | Patient Population | Key Findings | Reference |
| Southwest Oncology Group Study | I-II | 37 children and adolescents with relapsed acute leukemia | 1 of 27 evaluable patients achieved complete remission. A significant decrease in leukemia cells was observed in 5 other patients. | [7] |
| Finkelstein et al., 1979 | Not specified | 69 children with advanced acute leukemia and solid tumors | 1 child with acute lymphocytic leukemia achieved complete remission. No responses were seen in 15 children with acute myelogenous leukemia. | [8] |
It's important to note that these are historical studies, and treatment regimens for leukemia have evolved significantly.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard procedures used for evaluating anti-leukemic agents like cytarabine.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Methodology:
-
Cell Seeding: Plate leukemia cells (e.g., THP-1, U937) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.
Workflow:
Methodology:
-
Cell Treatment: Treat leukemia cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Workflow:
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a prodrug of cytarabine, represents an important area of research in the development of anti-leukemic therapies. While much of the detailed mechanistic and quantitative preclinical data is derived from studies on its active metabolite, the principle of its action through the inhibition of DNA synthesis is well-established. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in leukemia. The provided experimental protocols offer a starting point for in vitro evaluation of its efficacy. Further research is warranted to explore the full therapeutic potential of this compound, potentially in combination with other targeted agents, in the context of modern leukemia treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclocytidine in the treatment of refractory acute childhood leukemia: a Southwest Oncology Group Phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cyclocytidine in children with advanced acute leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Antineoplastic Activity of Ancitabine Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antineoplastic activity of Ancitabine and its congeners. This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine (Ara-C), offers the potential for a more sustained therapeutic effect. This document details the mechanism of action, summarizes key quantitative data on the efficacy of this compound congeners, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their activity and resistance.
Introduction
This compound (Cyclocytidine) is a cytarabine congener designed to overcome some of the limitations of Cytarabine, such as its short plasma half-life.[1] As a prodrug, this compound is slowly hydrolyzed in the body to release Cytarabine, thereby maintaining a more constant and prolonged therapeutic concentration.[1] The primary antineoplastic activity of this compound and its congeners stems from their conversion to Cytarabine, which, in its triphosphate form (Ara-CTP), acts as a potent inhibitor of DNA synthesis. This guide explores the cytotoxic effects of various this compound congeners and the molecular pathways they modulate.
Mechanism of Action
The antineoplastic effect of this compound is intrinsically linked to its conversion to Cytarabine and the subsequent disruption of DNA replication in rapidly dividing cancer cells. The key steps in its mechanism of action are:
-
Prodrug Conversion: this compound is hydrolyzed to Cytarabine (Ara-C).
-
Cellular Uptake: Cytarabine is transported into the cell by nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).
-
Phosphorylation: Inside the cell, Cytarabine is phosphorylated to its active triphosphate form, Ara-CTP, by a series of enzymes, with deoxycytidine kinase (dCK) being the rate-limiting enzyme.
-
Inhibition of DNA Synthesis: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Ara-CTP leads to chain termination and inhibition of DNA replication, ultimately inducing cell cycle arrest and apoptosis.
Resistance to this compound and Cytarabine can arise from several mechanisms, including reduced activity of hENT1 and dCK, or increased activity of enzymes that inactivate Cytarabine, such as cytidine deaminase (CDA).[2][3]
Quantitative Data on Antineoplastic Activity
The following tables summarize the in vitro and in vivo antineoplastic activity of various this compound congeners. It is important to note that much of the available data is on derivatives of Cytarabine, the active metabolite of this compound.
Table 1: In Vitro Cytotoxicity of this compound Congeners
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| N4-Acyl-Ara-C Derivatives | HeLa | Cytotoxicity Assay | More active than Ara-C | [4] |
| N4-Acyl-Ara-C Derivatives | HL-60 | Cytotoxicity Assay | Less active than Ara-C | [4] |
| N4-Stearoyl-Ara-C | L1210 (Mouse Leukemia) | Antitumor Activity Assay | Highly Active | [5] |
| N4-Behenoyl-Ara-C | L1210 (Mouse Leukemia) | Antitumor Activity Assay | Highly Active | [5] |
| Thymidine Analogs (Hexadecanoyl) | SV-28, KB | Cytotoxicity Assay | ~20 µM | [6] |
Table 2: In Vivo Antitumor Activity of this compound Congeners
| Compound | Animal Model | Tumor Model | Treatment Schedule | Efficacy | Reference |
| N4-Acyl-Ara-C Derivatives | Mice | Sarcoma 180 (S180) | Not Specified | Some derivatives more effective than Ara-C | [4] |
| N4-Acyl-Ara-C Derivatives | Mice | Leukemia L1210 | Not Specified | Superior to Ara-C at smaller dosages | [5] |
| Casticin | Nude Mice | Oral Cancer (SCC-4) Xenograft | 0.2 and 0.4 mg/kg/day for 18 days | 25% and 40% tumor volume reduction, respectively | [7] |
| NGR-Peptide-Daunorubicin Conjugates | Nude Mice | Kaposi's Sarcoma (KS) and Colon Carcinoma (HT-29) Xenografts | Not Specified | Conjugate 1: 37.7% tumor volume inhibition; Conjugate 2: 24.8% tumor volume inhibition | [8] |
Table 3: Clinical Trial Outcomes for Cytarabine-Based Regimens in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Response Rate | Median Overall Survival (OS) | Reference |
| Azacitidine vs. Low-Dose Cytarabine (LoDAC) | Elderly AML | ORR: 25-30% for single agents | Azacitidine associated with longer OS | [9] |
| Increased Dose Cytarabine | Older, high-risk AML | Remission Rate: 60% | 10.7 months | [10] |
| Aspacytarabine (Cytarabine Prodrug) | Unfit for intensive chemo AML | CR: 36.9% | 9 months | [11] |
| Venetoclax + Cladribine + Low-Dose Cytarabine alternating with Azacitidine | Newly diagnosed AML (older/unfit) | CR/CRi: 94% | Not reached at 11+ months follow-up | [12] |
CR: Complete Remission, CRi: Complete Remission with incomplete blood count recovery, ORR: Overall Response Rate
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antineoplastic activity of this compound congeners.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound congener stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound congener in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound congener
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound congener at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound and its congeners is influenced by a complex network of cellular signaling pathways. Furthermore, cancer cells can develop resistance through the modulation of these pathways.
Core Mechanism of Action and DNA Synthesis Inhibition
The central mechanism of this compound's antineoplastic activity is the inhibition of DNA synthesis. This process is initiated by the intracellular conversion of its active form, Cytarabine, into Ara-CTP, which is then incorporated into DNA, leading to chain termination and apoptosis.
Caption: Core mechanism of this compound's antineoplastic activity.
Signaling Pathways Implicated in Cytarabine Response and Resistance
The cellular response to Cytarabine is modulated by key signaling pathways that control cell survival and proliferation. Aberrant activation of these pathways can lead to drug resistance.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth and survival. In some cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Inhibition of the MEK/ERK pathway has been shown to enhance the cytotoxic effects of Cytarabine in acute myeloid leukemia (AML) cells.[13]
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical pro-survival signaling cascade that is frequently hyperactivated in AML.[14][15] This pathway can be activated by various receptor tyrosine kinases and contributes to resistance to chemotherapy, including Cytarabine.[14]
Caption: Key signaling pathways involved in Cytarabine resistance.
Experimental Workflow for Evaluating this compound Congeners
A typical workflow for the preclinical evaluation of novel this compound congeners involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Caption: A standard experimental workflow for preclinical evaluation.
Conclusion
This compound and its congeners represent a promising class of antineoplastic agents, primarily through their function as prodrugs of Cytarabine. The development of novel congeners with improved pharmacological properties, such as increased lipophilicity, offers the potential for enhanced efficacy and the ability to overcome some mechanisms of resistance. A thorough understanding of the molecular mechanisms of action and the signaling pathways that govern cellular response is crucial for the rational design of new derivatives and for the development of effective combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound congeners as valuable assets in the fight against cancer.
References
- 1. scispace.com [scispace.com]
- 2. diagrammingai.com [diagrammingai.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anti-tumor activities of N4 fatty acyl amino acid derivatives of 1-beta-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of newly synthesized N4-acyl-1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cytarabine dose intensification improves survival in older patients with secondary/high-risk acute myeloid leukemia in matched real-world versus clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspacytarabine for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]
- 14. mdpi.com [mdpi.com]
- 15. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Ancitabine's S Phase Arrest: A Technical Guide to Mechanism and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancitabine, a prodrug of the antimetabolite cytarabine, is a potent inhibitor of DNA synthesis, exerting its cytotoxic effects primarily through the arrest of the cell cycle in the S phase. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced S phase arrest, detailed experimental protocols for its analysis, and a summary of its quantitative effects on cell cycle distribution. The core of this compound's action lies in its conversion to cytarabine triphosphate, which is incorporated into replicating DNA, sterically hindering the DNA polymerase and causing replication stress. This stress activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway, a critical cellular response to stalled replication forks, ultimately leading to cell cycle arrest and, in many cases, apoptosis. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar nucleoside analogs.
Mechanism of Action: Induction of S Phase Arrest
This compound, upon administration, is gradually hydrolyzed to its active form, cytarabine (ara-C).[1] Within the cell, cytarabine is phosphorylated to its triphosphate derivative, ara-CTP. This molecule is a structural analog of deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the nascent DNA strand during replication.[1] The key to its cytotoxic effect lies in the arabinose sugar moiety of cytarabine, which, once incorporated into the DNA backbone, creates a steric hindrance that impedes the progression of DNA polymerase.[1] This leads to the stalling of replication forks, a state known as replication stress.
The cellular response to this replication stress is the activation of the DNA damage response (DDR) pathway, primarily mediated by the ATR-Chk1 signaling cascade.[2][3] ATR is a serine/threonine-protein kinase that is recruited to sites of single-stranded DNA (ssDNA) that become exposed at stalled replication forks.[4] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[2][3] Activated Chk1 then orchestrates the S phase arrest through multiple mechanisms, including the inhibition of replication origin firing and the stabilization of the stalled replication forks.[4] This pause in the cell cycle allows the cell to attempt DNA repair; however, if the damage is too extensive, the prolonged arrest can trigger apoptotic pathways, leading to cell death.
Quantitative Effects on S Phase Population
The primary consequence of this compound treatment on the cell cycle is a significant accumulation of cells in the S phase. The extent of this S phase arrest is dependent on the concentration of the drug and the duration of exposure.
As this compound is a prodrug of Cytarabine, data from Cytarabine studies are highly relevant. A study on murine hematopoietic stem cells (LSK cells) treated with a single dose of 100 mg/kg Cytarabine demonstrated a dynamic effect on the S phase population. Initially, at 4 hours post-administration, the percentage of S-phase cells decreased from a baseline of 10% to 4%.[5][6] This was followed by a rapid increase, reaching a maximum of 28% of cells in the S phase at 20 hours post-treatment.[5][6] This suggests an initial brief inhibition followed by a synchronized entry into and subsequent arrest in the S phase.
| Time Point (hours) | Percentage of LSK Cells in S Phase |
| 0 (Baseline) | 10% |
| 4 | 4% |
| 20 | 28% |
Table 1: Percentage of murine hematopoietic stem cells (LSK) in S phase after a single intraperitoneal injection of Cytarabine (100 mg/kg). Data from van Pelt et al., 2005.[5][6]
| Cell Line | IC50 (µM) |
| THP-1 (Acute Myeloid Leukemia) | 0.009 |
| U937 (Histiocytic Lymphoma) | 0.024 |
| HL-60 (Acute Promyelocytic Leukemia) | 0.01 - 0.1 |
Table 2: Approximate IC50 values for Cytarabine in various leukemia cell lines. These values represent the concentration at which a 50% inhibition of cell viability is observed and can be used as a reference for concentrations expected to induce S phase arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture human acute myeloid leukemia (AML) cell lines (e.g., HL-60, THP-1, or U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed the cells at a density of 2 x 10^5 cells/mL in sterile culture plates or flasks. Allow the cells to attach and resume logarithmic growth for 24 hours. Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., water or DMSO at the same final concentration as the highest drug concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Harvesting and Fixation:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action and ATR-Chk1 Pathway Activation
Caption: this compound's conversion to ara-CTP leads to stalled replication and ATR-Chk1 activation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.
Conclusion
This compound's efficacy as an anticancer agent is intrinsically linked to its ability to induce S phase cell cycle arrest. This is a direct consequence of its conversion to cytarabine, which, when incorporated into DNA, triggers replication stress and activates the ATR-Chk1 signaling pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on the cell cycle and to further investigate the intricate signaling networks that govern this process. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other DNA synthesis inhibitors.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Methodological & Application
Application Notes and Protocols for Ancitabine In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, a prodrug of the widely used antineoplastic agent cytarabine (ara-C), presents a promising avenue for cancer therapy, particularly in hematological malignancies.[1] Its mechanism of action relies on its conversion to cytarabine, which, in its triphosphate form, inhibits DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The gradual conversion of this compound to cytarabine is believed to offer a more sustained therapeutic effect compared to direct administration of cytarabine.
These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The provided methodologies are based on established cytotoxicity assays and tailored to address the unique characteristics of this compound as a prodrug.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects through its active metabolite, cytarabine. Upon administration, this compound is hydrolyzed to cytarabine. Inside the cell, cytarabine is phosphorylated by deoxycytidine kinase to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP into the DNA strand leads to the termination of DNA elongation and induces DNA damage, ultimately triggering apoptosis.
Caption: this compound's conversion to cytarabine and subsequent inhibition of DNA synthesis.
Data Presentation: In Vitro Cytotoxicity of Cytarabine (Active Metabolite of this compound)
While specific IC50 values for this compound are not widely published, the following table summarizes the reported IC50 values for its active metabolite, cytarabine, in various leukemia cell lines. This data serves as a valuable reference for estimating the expected cytotoxic potency of this compound.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | MTT | 72 | 0.1 - 1.0 |
| KG-1 | Acute Myelogenous Leukemia | MTT | 72 | 0.5 - 5.0 |
| THP-1 | Acute Monocytic Leukemia | MTT | 24 | 1.6 - 25 (µg/ml) |
| U-937 | Histiocytic Lymphoma | MTT | 24 | 0.1 - 2.0 (µg/ml) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | CellTiter-Glo | 72 | ~0.09 |
| Jurkat | Acute T-cell Leukemia | CellTiter-Glo | 72 | ~0.16 |
| Primary AML Cells | Acute Myeloid Leukemia | MTT | 72 | Variable |
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays that can be adapted for evaluating this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound hydrochloride (or this compound)
-
Selected cancer cell lines (e.g., HL-60, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized to allow for the conversion of this compound to cytarabine.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
This compound hydrochloride (or this compound)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Considerations for this compound Cytotoxicity Assays
-
Prodrug Conversion: Since this compound's activity depends on its conversion to cytarabine, the in vitro assay conditions should ideally facilitate this conversion. The rate of hydrolysis is pH-dependent, with increased conversion at alkaline pH. However, standard cell culture conditions (pH 7.2-7.4) will still allow for gradual conversion. It is important to consider the incubation time to allow for sufficient conversion and subsequent cytotoxic effects.
-
Cell Line Selection: Leukemia cell lines, particularly those derived from acute myeloid leukemia (AML), are highly relevant for testing this compound, given the clinical use of cytarabine in treating these malignancies.
-
Control Compounds: It is highly recommended to include cytarabine as a positive control in the assays to directly compare the potency and temporal effects of the prodrug versus its active metabolite.
By following these detailed protocols and considering the unique properties of this compound, researchers can effectively evaluate its in vitro cytotoxic potential and contribute to the development of this promising anticancer agent.
References
Application Notes and Protocols for Ancitabine in Hematological Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ancitabine, a prodrug of the antineoplastic agent Cytarabine (Ara-C), in hematological malignancy cell lines. The information provided is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a nucleoside analog that, upon administration, is converted to its active form, Cytarabine.[1][2] Cytarabine acts as an antimetabolite, primarily by inhibiting DNA synthesis.[1][3] Its structural similarity to deoxycytidine allows for its incorporation into DNA, leading to chain termination and the induction of cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4] Due to its slow conversion to Cytarabine, this compound may offer a more sustained therapeutic effect compared to direct administration of Cytarabine.[4][5] This document outlines the cellular effects of this compound's active metabolite, Cytarabine, on various hematological malignancy cell lines and provides detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro efficacy of Cytarabine, the active metabolite of this compound, across a range of hematological malignancy cell lines.
Table 1: IC50 Values of Cytarabine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 | 96 |
| Jurkat | Acute T-cell Leukemia | ~159.7 | 96 |
| MV4-11 | Acute Myeloid Leukemia | 260 | 72 |
| KG-1 | Acute Myeloid Leukemia | Varies significantly with resistance | 72 |
| MOLM13 | Acute Myeloid Leukemia | Varies significantly with resistance | 72 |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 24, 48, 72 |
| THP-1 | Acute Monocytic Leukemia | Not specified | 72 |
| U937 | Histiocytic Lymphoma | Not specified | 72 |
Data compiled from multiple sources.[1][6][7][8] IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line, including resistance status.
Table 2: Apoptosis Induction by Cytarabine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Cytarabine Concentration (µM) | Apoptosis Percentage (%) (Annexin V+) | Incubation Time (h) |
| MV4-11 | Acute Myeloid Leukemia | 0.1 | ~22 | 24 |
| HL-60 | Acute Promyelocytic Leukemia | 3 | Increased Annexin V+ cells | 24 |
| THP-1 | Acute Monocytic Leukemia | Not specified | Not specified | Not specified |
Data is indicative of apoptosis induction.[8][9] Quantitative data on apoptosis can be highly dependent on the experimental setup.
Table 3: Cell Cycle Arrest Induced by Cytarabine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Cytarabine Concentration | Effect on Cell Cycle | Incubation Time (h) |
| THP1 | Acute Monocytic Leukemia | Not specified | G0/G1 arrest | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | Various | S-phase arrest | 4, 24 |
| B-cell lymphomas | Lymphoma | Not specified | G1 or G2 arrest depending on cell line | Not specified |
Cytarabine is known to primarily induce S-phase arrest by inhibiting DNA synthesis.[3][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound/Cytarabine on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Cytarabine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[13][14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells in a final volume of 100 µL per well.[15]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound or Cytarabine in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Centrifuge the plate if using suspension cells and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound/Cytarabine using flow cytometry.
Materials:
-
Treated and untreated hematological malignancy cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or Cytarabine for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound/Cytarabine-treated cells by flow cytometry.
Materials:
-
Treated and untreated hematological malignancy cell lines
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat approximately 1 x 10^6 cells with this compound or Cytarabine.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 1 hour (can be stored for longer).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following treatment with this compound/Cytarabine.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Chk1, γH2AX, cleaved PARP, Mcl-1, β-actin)[20][21]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Ancitabine Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine hydrochloride, a prodrug of the potent antineoplastic agent Cytarabine (ara-C), presents a valuable tool in preclinical cancer research.[1][2] Its gradual conversion to Cytarabine in vivo offers the potential for a more sustained therapeutic effect compared to direct administration of Cytarabine.[2] This document provides detailed application notes and protocols for the formulation of this compound hydrochloride for in vivo studies, covering vehicle selection, preparation methods, and recommended administration routes. Additionally, it outlines the key mechanistic details of its action and provides a visual representation of the signaling pathway and experimental workflows.
Physicochemical Properties and Solubility
This compound hydrochloride is a white to off-white crystalline powder.[3] Understanding its solubility is critical for developing appropriate formulations for in vivo administration.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N₃O₄ · HCl | [3] |
| Molecular Weight | 261.66 g/mol | [3] |
| Solubility in Water | Freely soluble | [3][4] |
| Solubility in DMSO | Soluble | [5] |
| Storage | Store at 2 - 8 °C | [3] |
Mechanism of Action
This compound hydrochloride acts as a prodrug, undergoing conversion to Cytarabine, which is then responsible for the cytotoxic effects.[1][2]
-
Conversion to Cytarabine: Following administration, this compound hydrochloride is hydrolyzed in the body to form the active drug, Cytarabine.[1][2]
-
Cellular Uptake and Phosphorylation: Cytarabine is transported into cells by nucleoside transporters.[6] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to Cytarabine monophosphate (ara-CMP), and subsequently to the diphosphate (ara-CDP) and the active triphosphate form (ara-CTP).[3][7]
-
Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase.[6][8][9] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cancer cells.[6][10]
References
- 1. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Ancitabine in Combination Therapies for Cancer Treatment
Introduction
Ancitabine is a prodrug of the potent antineoplastic agent Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] Upon administration, this compound is gradually hydrolyzed to Cytarabine, which is then intracellularly converted to its active triphosphate form, ara-CTP.[3][4][5] This active metabolite exerts its cytotoxic effects primarily by inhibiting DNA synthesis.[6] As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP competes for incorporation into the DNA strand during the S phase of the cell cycle.[3][4] Its incorporation leads to chain termination, steric hindrance, and inhibition of DNA and RNA polymerases, ultimately resulting in S-phase cell cycle arrest and apoptosis.[3][4][6] The slow conversion of this compound to Cytarabine is designed to provide a more sustained and consistent therapeutic effect compared to direct administration of Cytarabine.[3][4]
The rationale for using this compound (as its active form, Cytarabine) in combination therapies is to enhance efficacy, overcome drug resistance, and target cancer cells through multiple mechanisms.[7][8] Synergistic combinations can allow for lower doses of individual agents, potentially reducing toxicity while achieving a greater therapeutic effect.[7]
Mechanism of Action and Relevant Signaling Pathways
This compound's therapeutic action is mediated by its active form, Cytarabine, which induces replication stress and DNA damage. This triggers cellular signaling cascades that determine the cell's fate—either cell cycle arrest and DNA repair or apoptosis.
The DNA damage induced by Cytarabine activates key checkpoint signaling pathways. These pathways, primarily the ATR/Chk1 and ATM/Chk2 axes, are crucial for sensing replication stress and double-strand breaks, respectively.[9] Their activation leads to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, these pathways signal for the initiation of apoptosis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Cellular Uptake of Ancitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, also known as cyclocytidine, is a prodrug of the potent antineoplastic agent cytarabine (ara-C).[1][2][3] Its efficacy is critically dependent on its ability to enter cancer cells, a process mediated by specific cellular transport proteins. Understanding the mechanisms of this compound uptake is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel drug delivery strategies. These application notes provide a comprehensive overview of the cellular uptake mechanisms of this compound, including the key transporters involved, their kinetics, and regulatory pathways. Detailed experimental protocols are also provided to facilitate further research in this area.
This compound is transported into cells by the same nucleoside transporters responsible for cytarabine uptake. The primary mediators of its cellular influx are members of the solute carrier (SLC) superfamily, specifically the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).
Key Cellular Transporters for this compound
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): This is a major transporter for cytarabine and, by extension, this compound. It is a sodium-independent transporter that facilitates the movement of nucleosides down their concentration gradient. hENT1 is widely expressed in various tissues and cancer cell types.
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that can move nucleosides against their concentration gradient. Several CNTs, including hCNT1 and hCNT3, are implicated in the uptake of cytarabine and are likely involved in this compound transport.
Quantitative Data on Nucleoside Transporter Kinetics
Table 1: Michaelis-Menten Constants (Km) for Nucleoside Transporters
| Transporter | Substrate | Km (µM) | Cell System |
| hENT1 | Cytidine | ~770 | Stably expressed in PK15NTD cells |
| hENT2 | Cytidine | ~5930 | Stably expressed in PK15NTD cells |
| hENTs (general) | Nucleosides | 100 - 800 | General estimate |
Note: The data presented is for cytidine, a natural nucleoside, and provides an approximation of the transporter affinities. The actual Km for this compound may vary.
Experimental Protocols
Protocol 1: Radiolabeled this compound/Cytarabine Uptake Assay
This protocol describes a method to measure the cellular uptake of this compound using a radiolabeled form of its active metabolite, cytarabine (e.g., [3H]-cytarabine), as a proxy.
Materials:
-
Cancer cell line of interest (e.g., leukemia or pancreatic cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
[3H]-cytarabine (radiolabeled cytarabine)
-
Unlabeled this compound and cytarabine
-
Nucleoside transporter inhibitors (e.g., dipyridamole for hENTs, phloridzin for hCNTs)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without the desired concentrations of [3H]-cytarabine and unlabeled this compound/cytarabine. For inhibition studies, pre-incubate cells with inhibitors (e.g., 10 µM dipyridamole for 30 minutes) before adding the radiolabeled substrate.
-
Initiation of Uptake:
-
Wash the cells twice with warm uptake buffer.
-
Add the [3H]-cytarabine-containing uptake buffer to each well to initiate the uptake.
-
-
Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific binding, perform a parallel experiment at 4°C.
-
Termination of Uptake:
-
Aspirate the uptake buffer.
-
Wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the uptake rate as picomoles of [3H]-cytarabine per milligram of protein per minute.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Nucleoside Transporter Inhibition Assay
This protocol is designed to identify which transporters are involved in this compound uptake by using specific inhibitors.
Materials:
-
Same as Protocol 1, with a panel of nucleoside transporter inhibitors.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a specific nucleoside transporter inhibitor (e.g., dipyridamole for hENTs) for 30 minutes at 37°C.
-
Uptake Assay: Perform the radiolabeled uptake assay as described in Protocol 1 in the presence of the inhibitor.
-
Data Analysis: Compare the uptake of [3H]-cytarabine in the presence and absence of the inhibitor. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of the corresponding transporter in this compound uptake.
Signaling Pathways Regulating this compound Uptake
The expression and activity of nucleoside transporters can be modulated by various signaling pathways, which in turn can affect the cellular uptake of this compound. One key regulatory pathway involves the FMS-like tyrosine kinase 3 (FLT3).
-
FLT3 Signaling: In certain types of leukemia, activating mutations in FLT3 are common. Constitutive activation of FLT3 can lead to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[4][5] These pathways can, in turn, influence the expression and localization of nucleoside transporters like hENT1, thereby impacting the uptake of cytarabine and this compound.
Visualizations
Caption: Cellular uptake and activation of this compound.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic FLT3-ITD Signaling in Acute Myeloid Leukemia Is Connected to a Specific Chromatin Signature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ancitabine hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ancitabine hydrochloride. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its mechanism of action?
A1: this compound hydrochloride, also known as cyclocytidine hydrochloride, is a prodrug of the antineoplastic agent cytarabine.[1][2] Upon administration, this compound is slowly hydrolyzed to form cytarabine.[2] Cytarabine is then converted intracellularly to its active triphosphate form, which inhibits DNA synthesis by competing with cytidine for incorporation into DNA.[1][2] This action primarily affects rapidly dividing cells, making it an effective agent in cancer research.[3]
Q2: What is the primary degradation product of this compound hydrochloride?
A2: Under aqueous conditions, this compound hydrochloride is quantitatively converted to cytarabine.[4] This conversion is a key feature of its prodrug design, allowing for a more sustained release of the active compound, cytarabine, compared to administering cytarabine directly.[1][2]
Q3: How should solid this compound hydrochloride be stored?
A3: Solid this compound hydrochloride should be stored in a sealed container, away from moisture.[5] For long-term storage, -20°C is recommended, where it is stable for at least four years.[6] Short-term storage at 4°C is also acceptable.[5]
Q4: How stable are stock solutions of this compound hydrochloride?
A4: The stability of stock solutions depends on the solvent and storage temperature. In a solvent, this compound hydrochloride is stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, protected from moisture.[5] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[6]
Solubility Guidelines
This compound hydrochloride exhibits varying solubility in different solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| Water | ≥ 50 mg/mL[5] | ~191.09 mM | A 1% solution in water showed no decomposition after 24 hours at room temperature.[1] |
| DMSO | 25 mg/mL[5] | ~95.54 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic assistance may be needed for dissolution.[5] |
| PBS (pH 7.2) | ~10 mg/mL[6] | ~38.21 mM | Aqueous solutions in PBS should be prepared fresh and not stored for more than one day.[6] |
| Ethanol | Slightly soluble[6] | - | - |
| Dimethyl Formamide | Slightly soluble[6] | - | - |
Stability Profile
The stability of this compound hydrochloride in aqueous solutions is highly dependent on pH and temperature.
pH Stability: this compound hydrochloride's conversion to cytarabine is pH-dependent. The compound exhibits maximum stability in the acidic pH range, around pH 4.[4] Under alkaline conditions, the conversion to cytarabine is accelerated.[4][5]
Temperature Stability: As a solid, this compound hydrochloride is stable at 60°C for 30 days without decomposition.[1] In an aqueous solution at pH ~4 and 30°C, it is estimated that the solution will retain 90% of its initial concentration for 12 days.[4] The rate of conversion to cytarabine increases with temperature.[4]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 261.66 g/mol )[7] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
Protocol for Preparing a Working Solution for Cell Culture Assays:
-
Thaw Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.
-
Dilution: Further dilute the stock solution into a sterile, aqueous buffer or cell culture medium (e.g., PBS or RPMI-1640) to the desired final concentration. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
-
Fresh Preparation: Prepare the working solution fresh for each experiment. Do not store aqueous dilutions for extended periods.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dissolution in an organic solvent (e.g., DMSO) | - Insufficient solvent volume.- Low-quality or hygroscopic solvent.- Compound has low solubility in the chosen solvent. | - Ensure the correct volume of solvent is added for the desired concentration.- Use fresh, high-purity, anhydrous solvent.[5]- Gently warm the solution or use sonication to aid dissolution.[5] |
| Precipitation when diluting a DMSO stock solution into an aqueous buffer | - The final concentration exceeds the aqueous solubility of the compound.- "Salting out" effect. | - Increase the volume of the aqueous buffer to lower the final concentration.- Consider using a co-solvent system if compatible with your experimental setup. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Instability of the compound in the experimental buffer (e.g., alkaline pH). | - Ensure stock solutions are stored correctly at -20°C or -80°C and used within the recommended timeframe.[5]- Prepare fresh working solutions for each experiment.[6]- Check the pH of your experimental buffer; this compound is most stable around pH 4.[4] |
| Low or no observed activity | - Inactive compound due to degradation.- Insufficient concentration.- Slow conversion to the active form, cytarabine, under your experimental conditions. | - Verify the integrity of your compound stock.- Perform a dose-response experiment to determine the optimal concentration.- Be aware that the conversion to cytarabine is time and pH-dependent.[4] |
Visual Guides
Caption: Key considerations for handling and using this compound HCl.
Caption: Troubleshooting workflow for dissolution issues.
References
- 1. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Aqueous Conversion Kinetics and Mechanisms of this compound, a Prodrug of the Antileukemic Agent Cytarabine | CoLab [colab.ws]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Overcoming Ancitabine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancitabine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as cyclocytidine, is a prodrug of the anticancer agent Cytarabine (ara-C).[1][2][3] This means that this compound itself is inactive and must be converted within the body into its active form, Cytarabine.[1][2] This conversion is facilitated by the enzyme cytidine deaminase.[1] Once converted, Cytarabine exerts its anticancer effects by interfering with DNA synthesis. Specifically, as a nucleoside analog, it gets incorporated into DNA, which ultimately halts DNA replication and induces cell death, particularly in rapidly dividing cancer cells.[1][2]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound is primarily linked to mechanisms that affect its conversion to Cytarabine and the subsequent action of Cytarabine. Key resistance mechanisms include:
-
Increased Drug Inactivation: Elevated levels or activity of the enzyme cytidine deaminase (CDA) can rapidly convert this compound and Cytarabine into their inactive forms, preventing them from reaching their target.[1][2][4][5]
-
Decreased Drug Uptake: Reduced expression or function of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the entry of this compound and Cytarabine into the cancer cell.
-
Altered Drug Target: Mutations or changes in the expression of DNA polymerase, the enzyme responsible for incorporating Cytarabine into the DNA, can render the drug less effective.
-
Dysregulation of Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, can help cancer cells evade the cytotoxic effects of Cytarabine.[6][7]
Q3: How can I establish an this compound-resistant cancer cell line in the lab?
Researchers can induce this compound resistance in cancer cell lines through prolonged and continuous exposure to the drug.[8][9] A common method involves treating a sensitive parental cell line with gradually increasing concentrations of this compound over several months.[8][9] This process selects for cells that have developed mechanisms to survive in the presence of the drug. The establishment of resistance should be confirmed by determining the half-maximal inhibitory concentration (IC50) of the resistant cell line and comparing it to the parental line.
Q4: Are there known biomarkers for this compound resistance?
While specific biomarkers for this compound resistance are not well-defined, several have been identified for its active form, Cytarabine. These can be used as indicators and include:
-
High cytidine deaminase (CDA) expression: Increased CDA levels are strongly associated with resistance.[1][2][4][5]
-
Low human equilibrative nucleoside transporter 1 (hENT1) expression: Reduced transporter levels can predict poor drug uptake.
-
Mutations in the TP53 gene: Certain mutations in the p53 tumor suppressor gene have been linked to higher Cytarabine IC50 values.[10]
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and mix the cell suspension thoroughly before plating. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media instead. |
| Variability in this compound to Cytarabine Conversion | The activity of cytidine deaminase can vary between cell lines and even within a cell population. Consider pre-treating cells with a CDA inhibitor to assess the direct effect of Cytarabine. |
| Drug Degradation | Prepare fresh drug solutions for each experiment. This compound, like other nucleoside analogs, can be unstable in solution over time. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most consistent time point for your specific cell line.[11] |
Problem 2: My cancer cell line appears to be intrinsically resistant to this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Endogenous Cytidine Deaminase (CDA) Activity | Measure the CDA expression levels in your cell line using qPCR or Western blotting. Compare these levels to known this compound-sensitive cell lines. If CDA levels are high, consider using a CDA inhibitor in combination with this compound.[1][2] |
| Low Nucleoside Transporter Expression | Assess the expression of hENT1 in your cell line. If expression is low, this may be the primary mechanism of resistance. |
| Activation of Pro-Survival Signaling Pathways | Investigate the phosphorylation status of key proteins in the PI3K/Akt/mTOR and NF-κB pathways. If these pathways are constitutively active, consider combination therapy with inhibitors targeting these pathways.[6][7] |
Problem 3: Difficulty in establishing a stable this compound-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Drug Concentration is Too High or Too Low | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as the cells adapt. A sudden high dose may lead to widespread cell death without allowing for the selection of resistant clones. |
| Inconsistent Drug Exposure | Maintain a consistent schedule for changing the media and adding fresh this compound. Pulsatile or inconsistent exposure may not effectively select for a stable resistant population.[8] |
| Heterogeneous Cell Population | The parental cell line may be a mixed population with varying sensitivities. Consider single-cell cloning of the parental line before inducing resistance to ensure a more uniform starting population. |
Quantitative Data
Table 1: IC50 Values of Cytarabine (the active form of this compound) in Sensitive and Resistant Leukemia Cell Lines.
| Cell Line | Status | IC50 (µM) | Fold Resistance | Reference |
| KG-1 | Parental | ~0.1 | - | [12] |
| KG-1 | Resistant | >10 | >100 | [12] |
| MOLM13 | Parental | ~0.01 | - | [12] |
| MOLM13 | Resistant | ~1.0 | ~100 | [12] |
| U937 | Parental | 1.3 | - | [1] |
| U937R | Acquired Resistance | 1600 | ~1230 | [1] |
| CEM | Wildtype | ~0.035 | - | [13] |
| CEM/CP-4055 | Resistant | 35 | ~1000 | [13] |
Note: Data is for Cytarabine, the active metabolite of this compound. The IC50 values can vary depending on the specific experimental conditions and cell viability assay used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Induction of this compound Resistance in a Cancer Cell Line
This protocol outlines a general method for generating an this compound-resistant cancer cell line through continuous drug exposure.[8][9][14]
Materials:
-
This compound-sensitive parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks
-
Standard cell culture equipment
Procedure:
-
Initial Drug Exposure:
-
Determine the IC50 of the parental cell line for this compound.
-
Begin by continuously culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC20-IC30).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Continue this process of gradual dose escalation over several months. Monitor the cells for changes in morphology and growth rate.
-
-
Confirmation of Resistance:
-
After several months of continuous exposure and dose escalation, establish a cell line that can proliferate in a significantly higher concentration of this compound than the parental line.
-
Culture the resistant cell line in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Re-determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the establishment of a resistant cell line.
-
-
Characterization of Resistant Cells:
-
Investigate the underlying mechanisms of resistance by analyzing changes in gene and protein expression related to drug metabolism, transport, and target pathways.
-
Visualizations
This compound's mechanism of action and points of resistance.
Workflow for generating an this compound-resistant cell line.
References
- 1. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced expression of cytidine deaminase confers resistance to cytosine arabinoside and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ancitabine Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ancitabine dosage to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
This compound is a prodrug of the antineoplastic agent Cytarabine (also known as ara-C).[1][2][3] After administration, this compound is gradually converted to Cytarabine in the body.[3] Cytarabine, a pyrimidine analogue, is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis, which is particularly effective against rapidly dividing cancer cells.[4][5] The toxicity of this compound is directly related to the action of Cytarabine on healthy, rapidly proliferating cells in the body, such as those in the bone marrow and gastrointestinal tract.[6]
Q2: What are the known dose-limiting toxicities of this compound's active metabolite, Cytarabine?
The primary dose-limiting toxicity of standard-dose Cytarabine is myelosuppression, leading to leukopenia, thrombocytopenia, and anemia.[1][6][7][8] At high doses, severe and potentially irreversible central nervous system (CNS) toxicity, particularly cerebellar toxicity, becomes the dose-limiting factor.[1][6] Other significant toxicities include gastrointestinal issues (mucositis, diarrhea), hepatic dysfunction, and ocular toxicity (conjunctivitis) with high-dose regimens.[2][6][9]
Q3: How can we monitor for this compound-related toxicities in our experiments?
Regular monitoring of key physiological and cellular parameters is crucial. For in vivo studies, this includes:
-
Complete Blood Counts (CBCs): To assess the degree of myelosuppression.
-
Serum Chemistry Panels: To monitor liver (ALT, AST, bilirubin) and kidney (BUN, creatinine) function.[7]
-
Neurological Assessments: Regular observation for signs of neurotoxicity such as ataxia, nystagmus, or changes in behavior, especially with high-dose protocols.
-
Body Weight and Clinical Observations: To track overall health and identify early signs of distress.
For in vitro studies, cell viability assays, apoptosis assays, and cell cycle analysis can provide quantitative data on cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines in vitro.
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on both cancerous and non-cancerous cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose).
-
Reduce exposure time: Shorter incubation times may reduce toxicity in normal cells while still affecting cancer cells.
-
Use a 3D cell culture model: Spheroids or organoids can sometimes better mimic the in vivo environment and may show differential sensitivity between normal and cancer cells.
-
Issue 2: Severe myelosuppression observed in animal models at a potentially therapeutic dose.
-
Possible Cause: The dosing schedule is not optimized for recovery. The slow conversion of this compound to Cytarabine may lead to prolonged exposure.
-
Troubleshooting Steps:
-
Adjust the dosing schedule: Instead of daily administration, consider intermittent dosing (e.g., every other day or twice weekly) to allow for bone marrow recovery.
-
Investigate combination therapy: A lower, less toxic dose of this compound may be effective when combined with another agent that has a different mechanism of action and non-overlapping toxicities.
-
Use supportive care: In preclinical models, the use of growth factors like G-CSF can help mitigate neutropenia, although this adds a variable to the experiment.
-
Issue 3: Inconsistent results in efficacy studies.
-
Possible Cause: Variability in the conversion of this compound to Cytarabine. This can be influenced by factors such as the expression of activating and inactivating enzymes in the tumor microenvironment.
-
Troubleshooting Steps:
-
Measure Cytarabine levels: If possible, quantify the concentration of Cytarabine and its metabolites in plasma and tumor tissue to correlate with efficacy.
-
Characterize your model system: Assess the expression levels of enzymes involved in Cytarabine metabolism (e.g., cytidine deaminase, deoxycytidine kinase) in your cell lines or animal models.
-
Ensure consistent formulation and administration: this compound stability and solubility can impact its bioavailability. Use a consistent and validated formulation for all experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and Cytarabine toxicity and dosage. Note that clinical data for this compound is limited; therefore, data for its active metabolite, Cytarabine, is provided as a reference.
Table 1: Preclinical Toxicity of this compound Hydrochloride
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous (iv) | 800 mg/kg | [10] |
| Dog | Intravenous (iv) | 344 mg/kg | [10] |
| Monkey | Intravenous (iv) | 1045 mg/kg | [10] |
Table 2: Clinically Relevant Doses and Toxicities of Cytarabine
| Dosage Regimen | Dose Range | Primary Toxicities | Notes |
| Standard-Dose | 100-200 mg/m²/day | Myelosuppression, Nausea, Vomiting, Mucositis | Typically administered as a continuous IV infusion for 5-7 days. |
| High-Dose | 1-3 g/m² per dose | Cerebellar/Cerebral Neurotoxicity, Ocular Toxicity, Severe Myelosuppression, Pulmonary Toxicity | Administered as IV infusions over 1-3 hours every 12 hours for several days.[1] |
| Intrathecal | 5-75 mg/m² | Nausea, Vomiting, Fever (usually mild) | Used for the treatment of meningeal leukemia. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on cultured cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.
-
Animal Acclimation and Grouping:
-
Acclimate animals (e.g., mice or rats) for at least one week.
-
Randomly assign animals to dose groups (e.g., 5 animals per group). Include a vehicle control group.
-
-
Dose Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous, intraperitoneal).
-
Select a range of doses based on literature values or in vitro data.
-
Administer the drug according to the planned schedule (e.g., once daily for 5 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Record body weight daily. A weight loss of >20% is often considered a humane endpoint.
-
At the end of the study (or if humane endpoints are reached), collect blood for complete blood counts and serum chemistry analysis.
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect key organs (e.g., liver, kidneys, spleen, bone marrow, brain) and fix them in 10% neutral buffered formalin for histopathological analysis.
-
-
Data Analysis:
-
The MTD is typically defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
-
Visualizations
Caption: this compound's conversion to Cytarabine and subsequent inhibition of DNA synthesis.
Caption: Impact of Cytarabine-induced DNA damage on MEK/ERK and mTOR signaling pathways.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. The toxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytarabine (Cytarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ancitabine Protocol Refinement for Improved Cell Permeability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ancitabine, focusing on the critical aspect of cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as cyclocytidine, is a prodrug of the antineoplastic agent cytarabine.[1][2][3][4] Once administered, this compound is converted in the body to cytarabine.[1][2][4] Cytarabine, in its active triphosphate form (ara-CTP), acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication and repair, particularly during the S phase of the cell cycle.[1][4][5] This inhibition of DNA synthesis is the primary mechanism of its anticancer activity.[1][2][3]
Q2: What are the known factors that can limit the effectiveness of this compound in my experiments?
Several factors can influence the efficacy of this compound, including:
-
Rate of Conversion to Cytarabine: The conversion of this compound to its active form, cytarabine, is a critical step. Variations in the activity of the enzyme cytidine deaminase can affect the concentration of active drug available to the cells.[1]
-
Cellular Uptake: The efficiency with which this compound or cytarabine crosses the cell membrane can be a significant limiting factor.
-
Drug Resistance: Cancer cells can develop resistance to this compound through various mechanisms. These can include decreased uptake of the drug, increased inactivation of the drug, or mutations in the target enzyme, DNA polymerase.[1]
Q3: I am observing lower than expected cytotoxicity in my cell line. Could this be related to poor cell permeability?
Yes, suboptimal cell permeability is a likely contributor to reduced cytotoxic effects. If this compound or its active form, cytarabine, cannot efficiently enter the target cells, its ability to inhibit DNA synthesis will be compromised. It is crucial to assess the permeability of your specific cell line to the drug.
Troubleshooting Guide
Problem: Inconsistent or low cytotoxic effects of this compound across experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Baseline Permeability: Conduct a cell permeability assay (see Experimental Protocols section) to determine the baseline uptake of this compound in your cell line. 2. Formulation Modification: Consider using a liposomal or nanoparticle-based formulation of this compound to enhance its delivery across the cell membrane. 3. Combination Therapy: Investigate the co-administration of this compound with agents known to increase membrane permeability. |
| Drug Inactivation | 1. Metabolite Analysis: Measure the intracellular concentrations of both this compound and cytarabine over time to assess the rate of conversion and potential degradation. 2. Enzyme Activity Assay: If possible, measure the activity of cytidine deaminase in your cell line. |
| Cell Line Resistance | 1. Target Expression: Analyze the expression levels of DNA polymerase in your cell line. 2. Drug Efflux Pump Activity: Investigate the activity of drug efflux pumps, which can actively remove the drug from the cell. |
| Experimental Variability | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. 2. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution. |
Enhancing this compound Cell Permeability
The following table summarizes strategies that have been explored to improve the cellular uptake of cytarabine, the active form of this compound. These approaches are highly relevant for refining this compound protocols.
| Strategy | Description | Potential Advantages | Key Considerations |
| Liposomal Formulation | Encapsulating this compound within lipid-based nanoparticles (liposomes). | - Improved drug stability - Enhanced cellular uptake - Potential for targeted delivery | - Formulation stability and characterization - Optimization of lipid composition |
| Nanoparticle Delivery | Utilizing carriers such as mesoporous silica or polymeric nanoparticles. | - Controlled drug release - Protection from degradation - Can be functionalized for targeting | - Biocompatibility and potential toxicity of the nanoparticles - Scalability of nanoparticle production |
| Combination with Permeability-Enhancing Agents | Co-administration with compounds that transiently increase membrane permeability. | - May increase intracellular drug concentration | - Potential for off-target effects and toxicity of the enhancing agent - Optimization of dosing and timing |
Experimental Protocols
1. In Vitro Cell Permeability Assay using Caco-2 Monolayers
This protocol is adapted from studies on other nucleoside analogs and provides a framework for assessing this compound permeability.
Objective: To determine the rate and extent of this compound transport across a cellular monolayer, mimicking an epithelial barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed. This typically takes 21 days.
-
Monolayer Integrity: Assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Add this compound solution to the apical (upper) chamber of the Transwell® insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro cell permeability assay.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Anticancer drug delivery with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Gemcitabine Prodrugs Employing Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8431806B2 - Liposomal formulations of anthracycline agents and cytidine analogs - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ancitabine (Cyclocytidine) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving Ancitabine (also known as Cyclocytidine). This compound is a prodrug of the antineoplastic agent Cytarabine (ara-C).[1][2][3][4] Its primary advantage is its slow conversion to Cytarabine, which can provide a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is slowly hydrolyzed in the body to form the active anticancer agent, Cytarabine.[5][6][7] Cytarabine is a pyrimidine nucleoside analog that, once inside a cell, is converted to its triphosphate form (ara-CTP). This active metabolite then exerts its cytotoxic effects by inhibiting DNA polymerase and by incorporating into DNA.[2][4][5] The steric hindrance caused by the arabinose sugar in the incorporated molecule halts DNA chain elongation, leading to cell cycle arrest in the S phase and subsequent apoptosis.[5][6][7]
Q2: How does this compound differ from Cytarabine in experimental design?
A2: The main difference is this compound's role as a prodrug. While Cytarabine acts directly, this compound requires conversion. This results in a slower, more sustained release of the active compound.[5][7] In in vitro experiments, this means you may observe a delayed onset of cytotoxic effects compared to Cytarabine. For in vivo studies, this compound's pharmacokinetic profile will differ, potentially leading to reduced peak plasma concentrations but a longer duration of action.[7]
Q3: What are the best practices for storing and handling this compound hydrochloride?
A3: this compound hydrochloride is typically a white to off-white crystalline powder.[8] It is soluble in water.[8] For long-term storage, it is recommended to keep the solid compound at -20°C.[1] Stock solutions can be prepared in DMSO or aqueous buffers like PBS (pH 7.2) and should be stored at -80°C for up to 6 months or -20°C for 1 month.[1][9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What are the known mechanisms of resistance to this compound/Cytarabine?
A4: Resistance can develop through several mechanisms, including decreased uptake of the drug into cancer cells, increased inactivation of the drug by enzymes like cytidine deaminase (though this compound is more resistant than Cytarabine), or alterations in the target enzyme, DNA polymerase.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro cytotoxicity assays. | 1. Inconsistent conversion of this compound to Cytarabine. 2. Cell line instability or high passage number. 3. Instability of this compound in culture medium over long incubation periods. | 1. Ensure consistent pH and enzyme presence in media if relying on extracellular conversion. 2. Use low-passage cells from a reliable source; perform regular cell line authentication. 3. Refresh the culture medium with freshly prepared this compound for long-term (e.g., >72h) experiments. |
| Lower-than-expected efficacy in an animal model. | 1. Poor bioavailability or rapid clearance. 2. Insufficient conversion to Cytarabine at the tumor site. 3. The tumor model is inherently resistant to DNA synthesis inhibitors. | 1. Optimize the dosing regimen (dose and frequency) based on pharmacokinetic studies.[10] 2. Consider co-administration with agents that may enhance conversion or delivery. 3. Screen the tumor model for sensitivity to Cytarabine directly before testing this compound. |
| Precipitation of the compound in stock or working solutions. | 1. The concentration exceeds the solubility limit in the chosen solvent. 2. The pH of the aqueous buffer is not optimal. | 1. For in vivo use, consider a formulation with co-solvents like DMSO, PEG300, and Tween-80.[1] 2. Check the solubility data for your specific solvent and temperature. This compound hydrochloride is soluble in water.[8] Sonication may aid dissolution.[1] |
| High toxicity observed in non-cancerous cells or control animals. | 1. This compound, via Cytarabine, affects all rapidly dividing cells, leading to a narrow therapeutic index. 2. The dose is too high. | 1. Explore strategies to improve the therapeutic index, such as targeted delivery (e.g., antibody-drug conjugates) or combination therapy with a sensitizer.[11][12] 2. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your model. |
Data and Protocols
Quantitative Data Summary
The following table summarizes published in vitro efficacy data for this compound (Cyclocytidine). IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound (Cyclocytidine) | L5178Y Leukemia | Cell Growth Inhibition | 0.041 µg/mL | [9] |
| This compound (Cyclocytidine) | L5178Y Leukemia | Thymidine Incorporation (DNA Synthesis) | 110 µg/mL | [9] |
| This compound (Cyclocytidine) HCl | L1210 Cells | DNA Synthesis Inhibition | 0.23 µmol/L | [] |
| Cytarabine (araC) | L1210 Cells | DNA Synthesis Inhibition | 0.048 µmol/L | [] |
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for determining the IC₅₀ value of this compound in a cancer cell line.
Objective: To measure the dose-dependent cytotoxic effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., L1210, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound hydrochloride
-
Sterile PBS (pH 7.4)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well (in triplicate). Add 100 µL of fresh medium to the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated (negative control) cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
Visualizations
Signaling and Experimental Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improving the Dosing Schedules of Targeted Anticancer Agents [mdpi.com]
- 11. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ancitabine and Cytarabine: A Comparative Analysis of Efficacy in Leukemia Models
In the landscape of chemotherapeutic agents for leukemia, cytarabine has long been a cornerstone of treatment regimens. Ancitabine, a prodrug of cytarabine, was developed to improve upon its therapeutic index. This guide provides a detailed comparison of this compound and cytarabine, focusing on their mechanisms of action, and efficacy in preclinical leukemia models, supported by available experimental data and protocols.
Mechanism of Action: A Prodrug's Path to Potency
This compound's therapeutic action is entirely dependent on its conversion to cytarabine.[1][2] This biotransformation is a non-enzymatic, chemical hydrolysis that occurs in aqueous environments, such as the bloodstream.[1] The primary advantage of this prodrug strategy is to create a more sustained release of the active compound, cytarabine, potentially leading to a more prolonged and consistent therapeutic effect.[1]
Once converted, cytarabine, a pyrimidine nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis.[3] It is intracellularly phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. The incorporation of ara-CTP into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cancer cells.[3]
Signaling Pathways and Cellular Impact
The core mechanism of action for both this compound (via conversion) and cytarabine centers on the disruption of DNA synthesis. The following diagram illustrates the key steps in this pathway.
Comparative Efficacy Data
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for cytarabine in various leukemia cell lines, providing a benchmark for its cytotoxic potency.
| Cell Line | Leukemia Type | Cytarabine IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.26 | [4] |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 1.228 | [5] |
| THP-1 | Acute Monocytic Leukemia | 1.148 | [5] |
| KG-1a | Acute Myeloid Leukemia (AML) | >10 | [5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.090 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.1597 | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of drug efficacy. Below are representative protocols for in vitro and in vivo evaluation of cytarabine in leukemia models. These can be adapted for a direct comparative study of this compound and cytarabine.
In Vitro Cytotoxicity Assay
Objective: To determine the IC50 values of this compound and cytarabine in leukemia cell lines.
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Stock solutions of this compound and cytarabine are prepared in a suitable solvent (e.g., sterile water or DMSO) and serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or cytarabine and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Leukemia Xenograft Model
Objective: To evaluate and compare the anti-leukemic efficacy of this compound and cytarabine in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human leukemia cells.
-
Cell Inoculation: Human leukemia cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.
-
Tumor/Leukemia Burden Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Drug Administration: Once tumors are established or leukemia is disseminated, mice are randomized into treatment groups: vehicle control, this compound, and cytarabine. Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous) at predetermined doses and schedules.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volumes are measured regularly, and survival is monitored daily.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed to compare the efficacy of the treatments.
Conclusion
This compound functions as a prodrug that is chemically converted to the active anti-leukemic agent, cytarabine. The theoretical advantage of this compound lies in its potential to provide a more sustained release of cytarabine, which may enhance its therapeutic efficacy. However, a lack of direct comparative preclinical studies makes it difficult to definitively conclude on the superior efficacy of one compound over the other in leukemia models. The provided experimental protocols offer a framework for conducting such head-to-head comparisons, which would be invaluable for elucidating any potential therapeutic benefits of the prodrug approach. The efficacy of cytarabine itself is well-documented, with potent cytotoxic effects against a range of leukemia cell lines. Future research should focus on direct comparative studies to guide the clinical application of these related compounds.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcome of high-dose cytarabine-based consolidation chemotherapy for older patients with acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Antitumor Efficacy of Novel Ancitabine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Ancitabine analogues, focusing on their enhanced antitumor activity and improved pharmacological profiles. This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine (Ara-C), offers a more sustained release of the active compound. The novel analogues discussed herein represent the next generation of Cytarabine prodrugs, designed to overcome the limitations of both Cytarabine and this compound, such as poor lipid solubility, rapid metabolism, and limited oral bioavailability.
Executive Summary
Novel this compound analogues, primarily lipid-conjugated derivatives of Cytarabine, demonstrate significantly enhanced cytotoxicity against various cancer cell lines and improved pharmacokinetic properties compared to the parent compounds. These analogues leverage innovative prodrug strategies to increase cellular uptake, protect against enzymatic degradation, and improve oral bioavailability, offering the potential for more effective and convenient cancer therapy. This guide presents a comparative analysis of key analogues, including PA-Ara , LA-Ara , CP-4055 (Elacytarabine) , and Bio-SS-Ara , with supporting experimental data and detailed methodologies.
Comparative Analysis of Antitumor Activity
The antitumor efficacy of novel this compound analogues has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data, providing a direct comparison of their cytotoxic effects.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues against Leukemia Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (μM) | Fold Improvement vs. Ara-C | Reference |
| Cytarabine (Ara-C) | HL-60 | 24 h | ~2.5 | - | [1] |
| K562 | 24 h | >10 | - | [2] | |
| PA-Ara | HL-60 | 24 h | <2.5 | >1 | [3] |
| K562 | 24 h | ~4.6 | >2.18 | [2] | |
| This compound | - | - | Data not available | - | |
| LA-Ara | - | - | Data not available | - | |
| CP-4055 | HL-60 | - | Data not available | - | |
| Bio-SS-Ara | - | - | Data not available | - |
Table 2: Enhanced Cellular Uptake and Bioavailability
| Compound | Key Finding | Cell Line(s) | Improvement | Reference |
| PA-Ara | Oral Bioavailability | In vivo | 61.77% (relative) | [3] |
| LA-Ara | Oral Bioavailability | In vivo | 32.8-fold vs. Ara-C | [4] |
| CP-4055 | hENT1-independent uptake | - | Circumvents resistance | [5][6] |
| Bio-SS-Ara | Cellular Internalization | HeLa, A549 | 4.13-fold & 3.13-fold vs. Ara-C | [7] |
Mechanism of Action and Signaling Pathways
This compound and its novel analogues are prodrugs that are ultimately converted to Cytarabine triphosphate (Ara-CTP), the active metabolite. Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into the DNA strand leads to chain termination and apoptosis in rapidly dividing cancer cells. The primary signaling pathway affected is the DNA damage response pathway.
The novel analogues, particularly the lipid-conjugated derivatives, are designed to enhance the delivery and intracellular concentration of Cytarabine, thereby amplifying its therapeutic effect. Some analogues, like CP-4055, can bypass the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of Cytarabine resistance.[5][6]
Figure 1. General mechanism of action for novel this compound analogues.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are the protocols for the key assays used to evaluate the antitumor activity of the novel this compound analogues.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8][9]
Materials:
-
Cancer cell lines (e.g., HL-60, K562, HeLa, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Novel this compound analogues and control compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the designated wells. Include a vehicle control (solvent only) and a positive control (e.g., Cytarabine).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Figure 2. Workflow for the MTT cell viability assay.
Cellular Uptake Assay
This assay quantifies the internalization of the novel analogues into cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Fluorescently labeled or radiolabeled this compound analogues
-
Culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Fluorometer, scintillation counter, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing a known concentration of the labeled analogue. Incubate for various time points (e.g., 1, 2, 4 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound analogue.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence or radioactivity in the cell lysate using a fluorometer or scintillation counter. Alternatively, for fluorescently labeled compounds, cellular uptake can be analyzed by flow cytometry.
-
Data Analysis: Normalize the signal to the total protein content of the cell lysate to determine the amount of analogue taken up per microgram of protein. Compare the uptake of the novel analogue to that of the parent compound.
Conclusion
The development of novel this compound analogues, specifically through the strategic design of Cytarabine prodrugs, represents a significant advancement in the field of anticancer therapeutics. The presented data clearly indicates that these next-generation compounds exhibit superior in vitro cytotoxicity and possess improved pharmacokinetic properties, such as enhanced cellular uptake and oral bioavailability. These promising preclinical findings warrant further investigation and support the continued development of these analogues for clinical applications, with the potential to offer more effective and less invasive treatment options for cancer patients.
References
- 1. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Elacytarabine (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Ancitabine vs. Cytarabine: A Comparative Analysis of Safety and Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine and Cytarabine are both pyrimidine nucleoside analogs that play a crucial role in the treatment of various hematological malignancies. Structurally and functionally related, their clinical application is often dictated by their respective safety and toxicity profiles. This guide provides an in-depth, objective comparison of this compound and Cytarabine, focusing on their safety and toxicity, supported by available experimental data.
This compound acts as a prodrug, undergoing in vivo conversion to Cytarabine, its active metabolite.[1][2] This bioconversion is a key determinant of its pharmacokinetic and, consequently, its toxicity profile. The slow hydrolysis of this compound is suggested to provide a more sustained and consistent therapeutic effect of Cytarabine.[3]
Mechanism of Action
Both this compound, through its conversion to Cytarabine, and Cytarabine itself, exert their cytotoxic effects by interfering with DNA synthesis.[4][5][6] The active form, Cytarabine triphosphate (ara-CTP), acts as a competitive inhibitor of DNA polymerase.[4][5][6] Its incorporation into the DNA strand leads to chain termination, halting DNA replication and repair, ultimately inducing cell death, particularly in rapidly dividing cancer cells.[7]
Signaling Pathway of Cytarabine-induced DNA Damage
Caption: Mechanism of action of this compound and Cytarabine.
Comparative Safety and Toxicity Profile
While this compound is a prodrug of Cytarabine, direct comparative clinical studies on their safety and toxicity are limited. The side effect profile of this compound is largely considered to be similar to that of Cytarabine.[8] However, the pharmacokinetic differences due to the slow conversion of this compound could potentially influence the intensity and duration of adverse events.
Hematological Toxicity
Myelosuppression is the most significant and dose-limiting toxicity for Cytarabine.[9][10] It manifests as leukopenia, thrombocytopenia, and anemia.[10] The nadir for white blood cell and platelet counts typically occurs 7-14 days after administration.[9]
Table 1: Hematological Toxicity of Cytarabine
| Toxicity Grade | Platelet Count | Absolute Neutrophil Count (ANC) |
| Grade 1 | < LLN - 75,000/mm³ | < LLN - 1,500/mm³ |
| Grade 2 | < 75,000 - 50,000/mm³ | < 1,500 - 1,000/mm³ |
| Grade 3 | < 50,000 - 25,000/mm³ | < 1,000 - 500/mm³ |
| Grade 4 | < 25,000/mm³ | < 500/mm³ |
| LLN = Lower Limit of Normal[11] |
For this compound, bone marrow suppression is also a common side effect, leading to a decrease in red blood cells, white blood cells, and platelets.[8]
Non-Hematological Toxicity
A range of non-hematological toxicities are associated with Cytarabine, with their incidence and severity often being dose-dependent.[9]
Table 2: Common Non-Hematological Toxicities of Cytarabine
| System Organ Class | Adverse Events | Incidence |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Stomatitis, Mucositis, Anorexia | Very Common (>10%)[10] |
| Hepatic | Elevated liver enzymes | Common (1-10%)[10] |
| Nervous System | Cerebellar toxicity (ataxia, slurred speech), Cerebral toxicity (seizures, dementia) - especially with high doses or intrathecal administration | Can occur, dose-dependent[12] |
| Ocular | Conjunctivitis, Keratitis (with high doses) | Common[13] |
| Dermatologic | Rash, Alopecia | Common[10] |
| Cardiovascular | Pericarditis, Angina Pectoris | Rare[12] |
| Other | Cytarabine Syndrome (fever, myalgia, bone pain, rash, malaise) | Can occur[12] |
This compound is also reported to cause gastrointestinal disturbances, liver toxicity, and less commonly, neurological side effects.[8]
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound and Cytarabine are crucial for reproducible and comparable results. Below are generalized workflows for preclinical and clinical toxicity assessments.
Preclinical Toxicity Assessment Workflow
Caption: Generalized workflow for preclinical toxicity studies.
Clinical Trial Hematological Toxicity Monitoring
Caption: Protocol for monitoring hematological toxicity in clinical trials.
Conclusion
This compound, as a prodrug of Cytarabine, presents a similar, yet potentially modified, safety and toxicity profile. The primary toxicity for both is myelosuppression. Non-hematological toxicities are also prevalent and are often dose-dependent. The slower conversion of this compound to Cytarabine may offer a more sustained drug exposure, which could theoretically alter the toxicity profile, though direct comparative clinical data remains scarce. Further head-to-head clinical trials are warranted to definitively delineate the comparative safety and toxicity of these two important antineoplastic agents. This would enable clinicians to make more informed decisions to optimize therapeutic outcomes while minimizing adverse effects for patients with hematological malignancies.
References
- 1. Pharmacokinetic prodrug modeling: in vitro and in vivo kinetics and mechanisms of this compound bioconversion to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Conversion Kinetics and Mechanisms of this compound, a Prodrug of the Antileukemic Agent Cytarabine | CoLab [colab.ws]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Haematological toxicity | eviQ [eviq.org.au]
- 12. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Non-hematologic toxicity in high-dose cytarabine therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ancitabine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ancitabine, a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is metabolized into the antineoplastic agent cytarabine and is used to maintain a more constant antineoplastic action.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal protocols.[2]
Key Disposal Principles
Proper disposal of this compound and its contaminated materials must always comply with applicable regional, national, and local regulations.[2][3] The primary and strongly recommended method of disposal is through an approved hazardous waste disposal plant.[2] Do not flush this compound down the drain or dispose of it in regular trash.[3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal preparation, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin, eyes, or clothing and to prevent inhalation.[3]
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Body Protection: An impervious, solid-front protective gown.[2][5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling powders or creating aerosols.[2]
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood, glove box, or biological safety cabinet (BSC) to minimize exposure risk.[4][5]
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste, which includes unused product, contaminated labware, and PPE.
-
Segregation of Waste:
-
This compound waste must be segregated from other laboratory waste streams.[4]
-
Use dedicated, clearly labeled, leak-proof containers for this compound waste. These are often color-coded (e.g., black for RCRA waste or yellow for trace chemotherapy waste) depending on institutional and regional regulations.[4]
-
-
Preparing for Disposal:
-
Unused Product: For bulk amounts of unused or expired this compound, the original container, tightly sealed, should be placed in the designated hazardous waste container.
-
Contaminated Solids: Items such as gloves, absorbent pads, and disposable labware that are visibly contaminated with this compound should be placed in a plastic bag within the containment hood before being transferred to the designated chemotherapy waste container.[5]
-
Contaminated Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.[4][5] Do not recap needles.[4] If a syringe contains residual liquid drug, it should be disposed of in a bulk hazardous chemical waste container, not a sharps container.[4]
-
Empty Containers: "Empty" containers (e.g., vials, bottles) that held this compound should still be treated as hazardous waste and placed in the designated chemotherapy waste container, as they may contain residual amounts of the drug.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Personnel involved in the cleanup must wear full PPE as described above.
-
For powder spills, cover with a plastic sheet to minimize dust generation.[3]
-
Carefully take up the spilled material mechanically (e.g., with absorbent pads) and place it in the designated hazardous waste container.[3]
-
Decontaminate the spill area thoroughly with a detergent solution followed by a rinse with water.[4]
-
-
Waste Collection and Final Disposal:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[4]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4][5] The waste generator is responsible for ensuring the waste is properly characterized and labeled for the disposal vendor.[3]
-
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for wastewater) are publicly available. The consistent recommendation is for complete containment and disposal via a licensed hazardous waste facility. Disposal should be in accordance with all applicable environmental regulations.
| Parameter | Guideline | Citation |
| Disposal Route | Approved hazardous waste disposal plant. | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2] |
| Sewer/Waterway Disposal | Prohibited. Do not flush into surface water or sanitary sewer systems. | [3] |
| Waste Classification | User-defined based on application; generally managed as hazardous antineoplastic/chemotherapeutic waste. | [3][4] |
Experimental Protocols
No peer-reviewed experimental protocols for the chemical deactivation or neutralization of this compound for routine laboratory disposal are available. The standard and required practice is to dispose of it as hazardous chemical waste through a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling Ancitabine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ancitabine, a compound identified as an antineoplastic agent. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
This compound hydrochloride is classified as a hazardous substance, and appropriate precautions must be taken to avoid contact with skin, eyes, and clothing.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure. A summary of recommended PPE is provided in the table below.
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves. Double-gloving is recommended. | To prevent skin contact. Permeability of gloves increases over time, so they should be changed regularly. |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Wear protective gloves and protective clothing, such as a lab coat or disposable gown. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator, especially when a Biological Safety Cabinet is not available. | To prevent inhalation of airborne drug particles. |
This table summarizes qualitative PPE recommendations based on available safety data sheets. No specific quantitative exposure limits were found in the provided search results.
Standard Operating Procedures for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols
Safe Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Biological Safety Cabinet.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Hygiene: Avoid contact with skin, eyes, or clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is -20°C.[1][2]
Spill Management Protocol: In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Immediate Actions: Evacuate personnel from the immediate spill area.[1]
-
Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in the table above.[1]
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[1] For liquid spills, use absorbent materials to contain the spill.[4]
-
Cleanup: Carefully collect the spilled material and contaminated absorbent materials. Place them in a properly labeled, sealed container for disposal as cytotoxic waste.[1][2][4]
-
Decontamination: Clean the spill area thoroughly. After the initial cleanup, flush the area with water.[1]
Disposal Plan: All materials contaminated with this compound, including gloves, gowns, absorbent materials, and empty containers, must be disposed of as cytotoxic waste.[5] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2] The toilet should be flushed twice after disposing of any body waste from a patient who has received the drug, and the lid should be closed before flushing to prevent splashing.[6] Contaminated laundry should be washed separately, twice, using a hot water cycle.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
